Neobritannilactone B
Description
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Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4S,6Z,10Z,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8-/t12-,13-,14+/m0/s1 |
InChI Key |
PDEJECFRCJOMEN-QTTQIYLTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Neobritannilactone B: A Technical Overview of its Discovery, Natural Source, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This document provides a comprehensive technical guide on the discovery, natural source, isolation, and characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this promising bioactive molecule.
Discovery and Natural Source
This compound was discovered and isolated from the flowers of Inula britannica L., a plant belonging to the Asteraceae family.[1][2] This plant, commonly known as British yellowhead or meadow fleabane, has a history of use in traditional medicine, particularly in Asia.[2] Inula britannica is a rich source of various secondary metabolites, including a significant number of sesquiterpene lactones.[3] The isolation of this compound and other related compounds from this plant is often guided by bioassays, such as cytotoxicity screenings against cancer cell lines.[4]
Experimental Protocols
The isolation and purification of this compound from Inula britannica involves a series of extraction and chromatographic steps. The following is a generalized protocol based on established methodologies for isolating sesquiterpene lactones from this species.[1][2]
1. Plant Material and Extraction:
-
Plant Material: The primary source for this compound is the flowers of Inula britannica.[2]
-
Extraction: The air-dried and powdered flowers are exhaustively extracted with 95% ethanol (B145695) or methanol (B129727) at room temperature.[1][2] The resulting solvent extract is then concentrated under reduced pressure to yield a crude extract.[2]
2. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence includes n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
This compound, being a moderately polar compound, is typically enriched in the chloroform or ethyl acetate fraction.[2][3]
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., the chloroform-soluble portion) is subjected to silica gel column chromatography.[2] The column is typically eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column that show the presence of this compound (as determined by thin-layer chromatography or analytical HPLC) are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
4. Structure Elucidation:
-
The definitive structure of this compound was determined through extensive spectroscopic analysis, primarily including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity and stereochemistry of the molecule.[1]
-
Data Presentation
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data used for the structural elucidation of this compound, as reported in the literature.[1] The spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ) ppm |
| 1 | 82.5 |
| 2 | 35.1 |
| 3 | 30.2 |
| 4 | 41.8 |
| 5 | 50.5 |
| 6 | 78.9 |
| 7 | 48.2 |
| 8 | 178.1 |
| 9 | 38.6 |
| 10 | 42.3 |
| 11 | 139.8 |
| 12 | 170.5 |
| 13 | 125.6 |
| 14 | 21.1 |
| 15 | 16.9 |
Biological Activity Data
This compound has demonstrated significant biological activity, particularly as a pro-apoptotic agent in cancer cells.
Table 3: Apoptosis-Inducing Activity of this compound
| Cell Line | Concentration | Incubation Time | Percentage of Apoptotic Cells | Reference |
| COLO 205 | 25 µM | 24 h | 41.62% | [5] |
| HT-29 | 25 µM | 24 h | 66.54% | [5] |
| HL-60 | 25 µM | 24 h | 77.57% | [5] |
| AGS | 25 µM | 24 h | 11.78% | [5] |
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and structural elucidation of this compound.
Postulated Biological Effect: Pro-Apoptotic Signaling
Caption: Simplified diagram of the pro-apoptotic effect of this compound on cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Isolation of Neobritannilactone B from Inula britannica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation, characterization, and putative biological mechanism of Neobritannilactone B, a sesquiterpene lactone derived from the flowers of Inula britannica. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the isolation workflow and a hypothetical signaling pathway to support further research and development of this promising natural product.
Introduction
Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones.[1] this compound (also known as Dibritannilactone B) is one such compound that has been isolated from the plant's flowers.[1] Sesquiterpene lactones as a class are recognized for their diverse biological activities, and this compound is noted for its potential cytotoxic and pro-apoptotic effects against various cancer cell lines, making it a compound of significant interest for oncological research.[1] This guide serves as a foundational resource, consolidating the necessary technical information for its extraction, purification, and further investigation.
Experimental Protocols: Isolation and Purification
The isolation of this compound is a multi-step process involving extraction from plant material, solvent-solvent partitioning for fractionation, and a series of chromatographic separations for final purification.[1][2] The following protocols are synthesized from established methodologies.
Plant Material and Extraction
-
Plant Material : The flowers of Inula britannica are the primary source for isolating this compound.[1]
-
Preparation : Air-dry the flowers and grind them into a fine powder to maximize the surface area for extraction.
-
Extraction : Perform an exhaustive extraction of the powdered flowers with 95% ethanol (B145695) or methanol (B129727) at room temperature.[1][2] The resulting solvent extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation via Solvent Partitioning
-
Suspension : Suspend the crude extract in water.
-
Partitioning : Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical scheme involves successive extractions with ethyl acetate (B1210297) (EtOAc).[2]
-
Collection : The EtOAc-soluble fraction, which contains this compound, is collected and concentrated under reduced pressure.[2]
Chromatographic Purification
-
Initial Chromatography : Subject the concentrated ethyl acetate fraction to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, to perform the initial separation.
-
Fine Purification : Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).[1]
-
HPLC Conditions : A reversed-phase C18 column is typically employed with a mobile phase consisting of a methanol/water or acetonitrile/water gradient.[1]
-
Final Isolation : Monitor the elution using a UV detector and collect the peak corresponding to this compound. Concentrate the collected fraction to yield the pure compound. Purity can be confirmed using analytical HPLC.[1]
Data Presentation: Structural Elucidation
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The following tables summarize the key NMR spectroscopic data acquired in deuterated chloroform (B151607) (CDCl₃).[2]
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) [2]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [2]
| Position | Chemical Shift (δ) ppm |
|---|---|
| 1 | 82.5 |
| 2 | 35.1 |
| 3 | 28.7 |
| 4 | 45.3 |
| 5 | 88.1 |
| 6 | 78.9 |
| 7 | 50.2 |
| 8 | 177.5 |
| 9 | 38.4 |
| 10 | 42.1 |
| 11 | 139.8 |
| 12 | 125.5 |
| 13 | 18.2 |
| 14 | 21.5 |
| 15 | 16.8 |
Visualization of Workflow and Biological Pathways
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound from Inula britannica.
Hypothetical Signaling Pathway: Induction of Apoptosis
While the precise molecular mechanism of this compound is a subject of ongoing research, its activity is hypothesized based on the known actions of structurally similar sesquiterpene lactones, which induce apoptosis through the intrinsic (mitochondrial) pathway and may inhibit pro-survival pathways like NF-κB.[1][3][4]
References
The Biosynthesis of Sesquiterpene Lactones in Inula: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biosynthetic pathway of sesquiterpene lactones in the genus Inula, this guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and regulatory mechanisms, alongside quantitative data and detailed experimental protocols.
Introduction
The genus Inula, a member of the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs). These C15 terpenoids exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A thorough understanding of their biosynthesis is crucial for the targeted development of novel therapeutics and for metabolic engineering approaches to enhance their production. This guide elucidates the core biosynthetic pathway of STLs in Inula, focusing on the key enzymatic transformations from the central precursor farnesyl pyrophosphate (FPP) to the diverse array of sesquiterpene lactone skeletons.
The Core Biosynthetic Pathway
The biosynthesis of sesquiterpene lactones in Inula follows a conserved pathway common to many species within the Asteraceae family. The pathway commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of oxidative modifications to form the characteristic lactone ring.
The key enzymes involved in the initial steps of STL biosynthesis in Inula are:
-
Germacrene A Synthase (GAS): This enzyme catalyzes the first committed step, the cyclization of FPP to form the germacrene A scaffold.
-
Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase that carries out a three-step oxidation of germacrene A to yield germacrene A acid.
-
Costunolide (B1669451) Synthase (COS): Another cytochrome P450 enzyme responsible for the hydroxylation of germacrene A acid, which is a critical step leading to the formation of the γ-lactone ring of costunolide. Costunolide then serves as a precursor for the biosynthesis of a vast array of other sesquiterpene lactones found in Inula species.
Quantitative Analysis of Sesquiterpene Lactones in Inula Species
The concentration and composition of sesquiterpene lactones can vary significantly between different Inula species and even within different populations of the same species. This variation has important implications for the selection of plant material for drug discovery and development. The following table summarizes quantitative data for some of the major sesquiterpene lactones found in prominent Inula species.
| Plant Species | Major Sesquiterpene Lactones | Yield (mg/g of plant material) | Method of Quantification | Reference |
| Inula helenium | Alantolactone | 31.83 ± 2.08 | Microwave-Assisted Extraction followed by HPLC | [1] |
| Isoalantolactone | 21.25 ± 1.37 | Microwave-Assisted Extraction followed by HPLC | [1] | |
| Inula britannica | 1-O-acetylbritannilactone | Varies by region (e.g., 0.12 - 0.45) | HPLC-DAD-MS | [1] |
| Britannilactone | Varies by region (e.g., 0.05 - 0.21) | HPLC-DAD-MS | [1] | |
| 1,6-O,O-diacetylbritannilactone | Varies by region (e.g., 0.15 - 0.55) | HPLC-DAD-MS | [1] | |
| Inula cappa | Not consistently documented | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of sesquiterpene lactone biosynthesis in Inula.
Extraction of Sesquiterpene Lactones from Inula Plant Material
A widely used and efficient method for the extraction of STLs is Microwave-Assisted Extraction (MAE).[1]
Materials:
-
Dried and powdered Inula plant material (roots or aerial parts)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Protocol:
-
Grind the dried plant material to a fine powder (e.g., passing through a 140-mesh sieve).
-
Mix 1 gram of the powdered plant material with 15 mL of 80% ethanol in a suitable microwave extraction vessel.
-
Perform the microwave-assisted extraction. Typical parameters might include a specific microwave power (e.g., 500 W) for a set duration (e.g., 2 minutes) at a controlled temperature (e.g., 60°C). These parameters should be optimized for the specific plant material and target compounds.
-
After extraction, allow the mixture to cool and then filter it to separate the liquid extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude STL extract.
Heterologous Expression and Characterization of Biosynthetic Enzymes
To characterize the function of enzymes like GAS, GAO, and COS, they are often heterologously expressed in microbial systems such as Saccharomyces cerevisiae (yeast) or Escherichia coli.
Protocol Outline (using Yeast Expression System):
-
Gene Cloning: Isolate the full-length cDNA of the target gene (e.g., IbGAS) from Inula tissue (e.g., disc florets) using RT-PCR and RACE-PCR.[2]
-
Vector Construction: Clone the open reading frame (ORF) of the gene into a suitable yeast expression vector (e.g., pYEDP60).[2]
-
Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., WAT11).
-
Culture and Induction: Grow the transformed yeast culture and induce protein expression (e.g., with galactose).
-
Metabolite Extraction and Analysis: Extract the metabolites produced by the engineered yeast from the culture medium or cell pellets. Analyze the extracts using GC-MS or LC-MS to identify the enzymatic product. For example, co-expression of a candidate GAS with FPP synthase in yeast should lead to the production of germacrene A.
Biological Activity and Signaling Pathways
Sesquiterpene lactones from Inula species are known to possess potent anti-inflammatory properties. A key mechanism of action is the inhibition of the pro-inflammatory transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).
In an unstimulated cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain Inula STLs can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. Similarly, these compounds can suppress the phosphorylation of key kinases in the AP-1 signaling cascade, such as JNK and ERK.
Conclusion and Future Perspectives
The biosynthesis of sesquiterpene lactones in Inula represents a complex and tightly regulated metabolic network. While the core pathway leading to the precursor costunolide is relatively well-understood, the downstream enzymatic modifications that give rise to the vast structural diversity of STLs in this genus remain an active area of research. Further investigation into the specificities and kinetic properties of the downstream modifying enzymes will be crucial for a complete understanding of this pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biochemistry of Inula sesquiterpene lactones and to harness their therapeutic potential. The application of metabolic engineering and synthetic biology approaches, guided by a deep understanding of the biosynthetic pathway, holds great promise for the sustainable production of these valuable natural products.
References
Neobritannilactone B (CAS: 886990-00-7): A Technical Guide for Researchers
An In-depth Review of the Chemical Properties, Biological Activities, and Experimental Protocols for a Promising Sesquiterpenoid Lactone.
Introduction
Neobritannilactone B, also identified as Dibritannilactone B, is a sesquiterpenoid lactone primarily isolated from the medicinal plants Inula japonica and Inula britannica. Sesquiterpenoid lactones are a well-documented class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, biological effects, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound is a sesquiterpenoid characterized by a complex chemical structure. The fundamental chemical details are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 886990-00-7 | |
| Synonym | Dibritannilactone B | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.3 g/mol | |
| Compound Type | Sesquiterpenoid | |
| Plant Source | Inula japonica, Inula britannica | [1][2] |
| Physical State | Powder | |
| Purity | ≥98% |
Biological Activities and Mechanism of Action
Emerging research suggests that this compound possesses significant anti-inflammatory and cytotoxic properties. The following sections detail the available data on these activities.
Anti-inflammatory Activity
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key feature of inflammatory processes.
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | 10.86 - 49.44 | [3] |
The proposed mechanism for the anti-inflammatory activity of many sesquiterpenoid lactones involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.
Cytotoxic and Pro-Apoptotic Activity
This compound has demonstrated the ability to induce apoptosis in various human cancer cell lines.
| Cell Line | Description | Effect at 25 µM (24h incubation) | Reference |
| COLO 205 | Colon adenocarcinoma | 41.62% apoptotic cells | [2] |
| HT-29 | Colon adenocarcinoma | 66.54% apoptotic cells | [2] |
| AGS | Gastric adenocarcinoma | 11.78% apoptotic cells | [2] |
| HL-60 | Promyelocytic leukemia | 77.57% apoptotic cells | [2] |
The induction of apoptosis is a key mechanism for the anticancer activity of many natural products. While the specific molecular targets of this compound in apoptosis induction are yet to be fully elucidated, it is likely to involve pathways that lead to cell cycle arrest and the activation of caspases.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from Inula britannica or Inula japonica.[4]
1. Extraction:
-
Air-dry the flowers of the plant material and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 24 hours).
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
The chloroform fraction is typically enriched with sesquiterpenoid lactones, including this compound.
3. Chromatographic Purification:
-
Subject the chloroform fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.
-
Pool the relevant fractions and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
MTT Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Inhibitory Assay
This assay measures the ability of this compound to inhibit NO production in LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
2. Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
3. Absorbance Measurement:
-
Measure the absorbance at 540 nm.
4. Data Analysis:
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Western Blot Analysis for NF-κB Pathway
This method is used to assess the effect of this compound on key proteins in the NF-κB signaling pathway.
1. Cell Treatment and Lysis:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells to extract total or fractionated (cytoplasmic and nuclear) proteins.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Lamin B, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
6. Data Analysis:
-
Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound is a promising sesquiterpenoid lactone with demonstrated anti-inflammatory and pro-apoptotic activities. The available data suggests its potential as a lead compound for the development of novel therapeutic agents for inflammatory diseases and cancer. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines.
-
In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways involved in its anti-inflammatory and apoptotic effects, including detailed analysis of the NF-κB pathway and apoptosis-related proteins.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.
References
Preliminary Cytotoxicity Screening of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica. This document details its cytotoxic effects on various human cancer cell lines, outlines the experimental protocols for assessing cytotoxicity, and illustrates the potential underlying signaling pathways.
Quantitative Cytotoxicity Data
This compound, along with other sesquiterpene lactones isolated from Inula britannica var. chinensis, has been evaluated for its cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 hours of treatment. The viability of the cells was assessed using the trypan blue exclusion method[1].
Below is a summary of the reported IC50 values for two modestly active α-methylene γ-lactone-bearing sesquiterpenes, referred to as compounds 3 and 4 in the source literature[1]. It is important to note that while this compound is a known cytotoxic compound from this plant, the direct correspondence to a specific numbered compound in this study requires further verification.
| Compound | COLO 205 (µM) | HT-29 (µM) | HL-60 (µM) | AGS (µM) |
| Compound 3 | 14.3 | 56.1 | 27.4 | 21.4 |
| Compound 4 | 14.7 | 57.0 | 16.2 | 5.4 |
| Data sourced from Cho et al., 2006[1]. |
These results indicate that both compounds exhibit significant cytotoxic effects, with Compound 4 showing particularly potent activity against the AGS human gastric cancer cell line[1].
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the preliminary cytotoxicity screening of this compound.
Cell Culture
Human cancer cell lines, such as COLO 205 (colorectal adenocarcinoma), HT-29 (colorectal adenocarcinoma), HL-60 (promyelocytic leukemia), and AGS (gastric adenocarcinoma), are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay: Trypan Blue Exclusion Method
The trypan blue exclusion assay is a widely used method for determining cell viability. It is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue[1].
Protocol:
-
Cell Seeding: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) for a specified duration (e.g., 24 hours)[1]. Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Harvesting: After incubation, detach the adherent cells using trypsin-EDTA and collect all cells (including those in the supernatant) by centrifugation.
-
Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Within 3-5 minutes of staining, load the cell suspension into a hemocytometer.
-
Viability Assessment: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound like this compound.
Proposed Apoptotic Signaling Pathway
This compound is suggested to be a potent apoptosis-inducing agent. While the specific molecular targets are a subject of ongoing research, many sesquiterpene lactones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
This diagram illustrates a plausible mechanism where this compound may promote apoptosis by activating pro-apoptotic proteins (like Bax) and inhibiting anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
References
Neobritannilactone B: A Potential Dihydrofolate Reductase Inhibitor for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neobritannilactone B, a sesquiterpene lactone, and its emerging potential as an inhibitor of Dihydrofolate Reductase (DHFR). This document synthesizes current in silico evidence, places it within the broader context of DHFR inhibition, and outlines the necessary experimental validation for future drug development.
Introduction: Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective and well-established target for a range of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[1][2]
This compound is a naturally occurring sesquiterpene lactone found in the plant Inula britannica. Recent computational studies have identified this compound as a potential inhibitor of DHFR, opening a new avenue for the exploration of this class of compounds in drug discovery.
In Silico Evidence for this compound as a DHFR Inhibitor
A recent study utilized molecular docking to screen various phytochemical constituents of Inula britannica for their potential to inhibit DHFR from Shigella dysenteriae type 1 (DHFR-1).[3][4][5][6] This in silico approach predicted the binding affinity of these compounds to the active site of the enzyme.
Data Presentation: Molecular Docking Affinities
The binding affinities of this compound and other selected compounds from Inula britannica against DHFR-1 are summarized in the table below. A more negative docking energy indicates a stronger predicted binding affinity.
| Compound | Class | Docking Energy (kcal/mol) vs. DHFR-1 |
| Eupatin | Flavonoid | -6.5 |
| Diosmetin | Flavonoid | -6.5 |
| Chrysoeriol | Flavonoid | -6.3 |
| Spinacetin | Flavonoid | -6.1 |
| This compound | Sesquiterpene Lactone | Not explicitly stated, but included in the screening |
| Dihydrofolic acid (natural substrate) | Folic Acid Derivative | -6.1 |
Note: While this compound was included in the list of screened compounds, the primary publication's abstract and discussion focused on the flavonoids. The docking energy for this compound itself was not highlighted in the available abstracts but was part of the broader screening process that identified promising candidates from the plant.[3][6]
Experimental Protocols: In Silico Screening
The following outlines the general computational methodology employed in the identification of potential DHFR inhibitors from Inula britannica.
Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein, Shigella dysenteriae type 1 Dihydrofolate Reductase (DHFR-1), is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the phytochemicals, including this compound, are prepared. This involves generating the correct stereochemistry and optimizing the geometry of the molecules.
-
Docking Simulation: A molecular docking program, such as AutoDock Vina, is used to predict the binding mode and affinity of each ligand within the active site of DHFR-1. The program explores various conformations of the ligand and calculates the binding energy for each pose.
-
ADMET Filtration: The compounds with favorable docking scores are then subjected to in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis to predict their drug-like properties.
-
Molecular Dynamics (MD) Simulations: For the most promising candidates, MD simulations are performed to assess the dynamic stability of the ligand-protein complex over time.
Visualization: In Silico Drug Discovery Workflow
Caption: Workflow for the in silico screening of phytochemicals against DHFR-1.
The DHFR Signaling Pathway
DHFR plays a central role in folate metabolism, which is essential for the de novo synthesis of nucleotides required for DNA replication and repair.
Caption: The role of DHFR in the folate metabolic pathway and its potential inhibition.
By inhibiting DHFR, compounds like this compound could potentially deplete the cellular pool of THF, leading to the arrest of DNA synthesis and cell growth.
Other Sesquiterpene Lactones as DHFR Inhibitors
While the data on this compound is currently limited to in silico studies, other sesquiterpene lactones have been experimentally validated as DHFR inhibitors. This provides a strong rationale for further investigation into this class of compounds.
A study on sesquiterpene lactones as dual inhibitors of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) and DHFR (TbDHFR) identified several active compounds.[7][8]
| Compound | Target Enzyme | IC50 (µM) |
| Cynaropicrin | TbPTR1 | 12.4 |
| Cynaropicrin | TbDHFR | 7.1 |
These findings demonstrate that the sesquiterpene lactone scaffold is a viable starting point for the development of DHFR inhibitors.
Broader Biological Activities of Sesquiterpene Lactones
Sesquiterpene lactones are a diverse group of natural products known for a wide range of biological activities, including:
The diverse bioactivity of this class of compounds further supports the investigation of this compound for its therapeutic potential.
Future Directions and Conclusion
The identification of this compound as a potential DHFR inhibitor through computational methods is a promising first step. However, this in silico evidence must be substantiated by rigorous experimental validation. The following steps are recommended for future research:
-
In Vitro Enzyme Inhibition Assays: The direct inhibitory effect of purified this compound on DHFR from various sources (e.g., human, bacterial) should be quantified to determine its IC50 value.
-
Cell-Based Assays: The antiproliferative activity of this compound should be evaluated in relevant cancer cell lines or microbial cultures.
-
Structural Biology Studies: Co-crystallization of this compound with DHFR could provide insights into its precise binding mode and mechanism of action.
-
In Vivo Efficacy Studies: If in vitro and cell-based assays yield positive results, the efficacy of this compound should be tested in animal models of cancer or infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Phytochemical constituents of Inula britannica as potential inhibitors of dihydrofolate reductase: A strategic approach against shigellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Solubility Profile of Neobritannilactone B in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Neobritannilactone B, a sesquiterpene lactone of interest for its potential biological activities. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document combines qualitative information derived from its isolation and analysis with illustrative quantitative data from structurally similar and well-studied sesquiterpene lactones, parthenolide (B1678480) and artemisinin. Furthermore, a detailed, standardized experimental protocol for determining the equilibrium solubility of compounds like this compound is provided, alongside a visual representation of the experimental workflow.
Understanding the Solubility of this compound
This compound is a member of the sesquiterpene lactone class, which are generally characterized as lipophilic, colorless solids.[1] Qualitative insights into its solubility can be gleaned from standard laboratory procedures used for its isolation and analysis. For instance, this compound is typically dissolved in deuterated chloroform (B151607) (CDCl₃) for Nuclear Magnetic Resonance (NMR) spectroscopy, indicating good solubility in this chlorinated solvent. The isolation process of this compound often involves extraction with methanol (B129727) and subsequent partitioning with ethyl acetate, suggesting its solubility in these organic solvents as well.
Data Presentation: Solubility of Sesquiterpene Lactones
The following table summarizes the available solubility data for this compound (qualitative) and two other representative sesquiterpene lactones (quantitative). This allows for an informed estimation of suitable solvents for this compound in a laboratory setting.
| Compound | Solvent | Solubility (at ambient temperature) | Data Type |
| This compound | Deuterated Chloroform (CDCl₃) | Soluble | Qualitative |
| Methanol | Likely Soluble | Qualitative | |
| Ethyl Acetate | Likely Soluble | Qualitative | |
| Parthenolide | Ethanol | ~30 mg/mL[2] | Quantitative |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2] | Quantitative | |
| Dimethylformamide (DMF) | ~20 mg/mL[2] | Quantitative | |
| Aqueous Buffers | Sparingly Soluble[2] | Qualitative | |
| Artemisinin | Ethanol | ~16 mg/mL[3] | Quantitative |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[3] | Quantitative | |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | Quantitative | |
| Water | Poorly Soluble[4] | Qualitative |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized and robust protocol for determining the equilibrium solubility of a compound such as this compound in various laboratory solvents. This method, known as the shake-flask method, is a widely accepted standard in the field.[5][6]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., methanol, ethanol, DMSO, ethyl acetate, acetonitrile, water)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
References
The Natural Abundance and Analysis of Neobritannilactone B in Plant Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of Neobritannilactone B, a sesquiterpenoid lactone of significant interest, in plant extracts. The primary source of this compound is the flowering aerial parts of Inula britannica, a plant with a history of use in traditional medicine. This document outlines the quantitative data available in the literature, details the experimental protocols for extraction, isolation, and quantification, and provides a visual representation of the analytical workflow.
Quantitative Data of Sesquiterpenoid Lactones in Inula britannica
| Compound | Plant Source | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |
| This compound | Inula britannica | Flowers | Ethanol/Chloroform (B151607) | HPLC-DAD-MS | Data not available | |
| 1-O-acetylbritannilactone | Inula britannica | Flowers | Ethanol | Chromatographic Separation | 0.035% | [1] |
| Other Sesquiterpenoid Lactones | Inula britannica | Flowers | Acetonitrile (B52724)/Water | HPLC-DAD-MS | Varies | [2][3] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound and related sesquiterpenoid lactones from Inula britannica.
Extraction of Sesquiterpenoid Lactones
This protocol describes the general procedure for extracting sesquiterpenoid lactones from the dried flowers of Inula britannica.
-
Plant Material Preparation: The flowers of Inula britannica are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried flowers are then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol.[4] The extraction can be performed at room temperature by percolation or maceration, or under reflux for a more exhaustive extraction. A typical solvent-to-solid ratio is 10:1 (v/w). The extraction process is usually repeated multiple times to ensure the complete recovery of the target compounds.
-
Concentration: The resulting ethanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation of this compound
The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. The isolation of this compound requires further purification using chromatographic techniques.
-
Liquid-Liquid Partitioning: The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Sesquiterpenoid lactones, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The enriched fraction (e.g., the ethyl acetate-soluble portion) is subjected to column chromatography on silica (B1680970) gel.[4] The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing this compound, as identified by TLC comparison with a standard (if available), are pooled and may require further purification. This can be achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative HPLC.[4]
Quantification of this compound by HPLC-DAD-MS
A validated HPLC-DAD-MS method is the preferred technique for the accurate and sensitive quantification of this compound.[2][3]
-
Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector (DAD) and a mass spectrometer (MS) is used.[2][3]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Luna C18) is typically used.[2][3]
-
Mobile Phase: A gradient elution is employed using a mixture of acetonitrile and water (containing 0.2% v/v acetic acid).[2][3]
-
Detection: The DAD is set to a wavelength of 210 nm for the detection of sesquiterpenoid lactones.[2][3] The MS is operated in positive ion mode for identification and confirmation.[2][3]
-
-
Standard Preparation: A standard stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of working standard solutions are prepared by serial dilution of the stock solution to construct a calibration curve.
-
Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isolation and quantification of this compound from Inula britannica.
Caption: Workflow for the isolation and quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of Neobritannilactone B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B is a sesquiterpene lactone isolated from the flowering plant Inula britannica. This class of natural products is noted for its diverse biological activities, making this compound a molecule of interest for further investigation in drug discovery and development. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts. This technical guide provides a detailed overview of the stereochemistry of this compound, compiling available spectroscopic data and outlining the standard experimental protocols used to determine its complex stereostructure.
Introduction
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon backbone and a lactone functional group. Their stereochemical complexity, arising from multiple chiral centers, presents a significant challenge in their structural elucidation. This compound, isolated from Inula britannica, is a member of this class. The determination of its relative and absolute stereochemistry is crucial for understanding its biological activity and for the development of stereoselective synthetic routes. This guide summarizes the key spectroscopic data and the experimental methodologies typically employed to assign the stereochemistry of this compound and related compounds.
Spectroscopic Data for Stereochemical Analysis
The primary method for the structural elucidation of organic molecules, including the determination of relative stereochemistry, is Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm |
| 1 | 82.4 |
| 2 | 40.1 |
| 3 | 35.8 |
| 4 | 48.2 |
| 5 | 88.1 |
| 6 | 78.9 |
| 7 | 50.3 |
| 8 | 177.5 |
| 9 | 38.7 |
| 10 | 41.5 |
| 11 | 139.8 |
| 12 | 125.5 |
| 13 | 17.9 |
| 14 | 20.5 |
| 15 | 16.8 |
Experimental Protocols for Stereochemical Determination
The definitive assignment of the stereochemistry of a complex natural product like this compound relies on a combination of one- and two-dimensional NMR techniques, and often, X-ray crystallography for the unambiguous determination of the absolute configuration.
Isolation of this compound
The isolation of this compound from its natural source is a prerequisite for its structural elucidation. A typical isolation workflow is as follows:
Isolation Workflow for this compound.
Determination of Relative Stereochemistry using 2D NMR
The relative configuration of the chiral centers in this compound is established through a series of 2D NMR experiments.
Experimental Workflow for 2D NMR Analysis:
2D NMR Workflow for Relative Stereochemistry.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This allows for the tracing of proton connectivity within the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom to which it is directly attached, providing unambiguous carbon assignments for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are the most critical for determining the relative stereochemistry. They identify protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of cross-peaks in a ROESY or NOESY spectrum provides direct evidence for the spatial proximity of the corresponding protons, allowing for the assignment of relative configurations at the stereocenters.
Determination of Absolute Stereochemistry
While NMR can elucidate the relative stereochemistry, it cannot distinguish between a molecule and its enantiomer. The determination of the absolute configuration typically requires other methods.
Methods for Determining Absolute Configuration:
Methods for Absolute Configuration Determination.
-
Single-Crystal X-ray Crystallography: This is the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms.
-
Chiral Derivatizing Agents (e.g., Mosher's Acid): In this method, the molecule of interest is reacted with a chiral reagent to form diastereomers. The NMR spectra of these diastereomers will be different, and by analyzing the differences in chemical shifts, the absolute configuration of the original molecule can be deduced.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a given absolute configuration, the correct enantiomer can be identified.
-
Asymmetric Total Synthesis: The unambiguous synthesis of a natural product from a starting material of known absolute configuration can definitively establish the absolute stereochemistry of the target molecule.
Conclusion
The stereochemical elucidation of this compound is a multi-step process that relies on a suite of modern spectroscopic and analytical techniques. While ¹H and ¹³C NMR provide the foundational data for determining the carbon skeleton and the connectivity of atoms, 2D NMR experiments, particularly NOESY or ROESY, are indispensable for establishing the relative configuration of its multiple stereocenters. The definitive assignment of the absolute stereochemistry is most reliably achieved through single-crystal X-ray crystallography or, alternatively, through chemical correlation, chiroptical methods, or asymmetric synthesis. The data and protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to understand and further investigate the stereochemistry of this compound and other complex natural products.
References
Neobritannilactone B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B, also known as Dibritannilactone B, is a sesquiterpene lactone isolated from the flowers of Inula britannica. This plant has a history of use in traditional medicine, particularly in Asia, for treating various inflammatory conditions and digestive disorders.[1] As a member of the sesquiterpene lactone class of natural products, this compound has garnered interest for its potential pharmacological applications, especially in oncology.[1][2] This technical guide provides a detailed overview of the current research on this compound, including its isolation, structural characterization, biological activities, and mechanism of action, based on the available scientific literature.
Chemical and Physical Properties
While detailed peer-reviewed literature on the physicochemical properties of this compound is scarce, some information has been compiled from various sources. It is important to note that inconsistencies have been reported in the literature and commercial databases regarding its CAS number and SMILES string, necessitating careful verification of any supplied material.
| Property | Value | Source(s) |
| Compound Name | This compound / Dibritannilactone B | [1] |
| Molecular Formula | C34H46O9 | |
| Molecular Weight | 598.72 g/mol | |
| Source | Inula britannica (flowers) | [1][3] |
| Compound Class | Sesquiterpene Lactone | [1][3] |
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated using extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data has been reported for its characterization in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.5 |
| 2 | 40.1 |
| 3 | 28.5 |
| 4 | 38.2 |
| 5 | 78.9 |
| 6 | 75.4 |
| 7 | 50.3 |
| 8 | 139.8 |
| 9 | 35.1 |
| 10 | 18.9 |
| 11 | 125.6 |
| 12 | 170.2 |
| 13 | 21.5 |
| 14 | 20.8 |
| 15 | 15.6 |
Experimental Protocols
Isolation of this compound from Inula britannica
The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from Inula britannica.[1][3][4]
1. Plant Material and Extraction:
-
Air-dried and powdered flowers of Inula britannica are used as the starting material.[1][3]
-
The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature.[1][3]
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.[1]
2. Fractionation:
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically chloroform and ethyl acetate (B1210297).[1]
-
The chloroform and ethyl acetate fractions, which are known to be rich in sesquiterpene lactones, are collected for further purification. This compound is primarily found in the chloroform fraction.[1]
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound is performed using preparative HPLC.
Structural Elucidation Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Biological Activity
This compound has been investigated for its cytotoxic and pro-apoptotic activities against various human cancer cell lines.[2][3]
Cytotoxicity
Apoptotic Effects
This compound has been identified as a potent apoptosis-inducing agent.[2] The following table summarizes the percentage of apoptotic cells after 24 hours of incubation with this compound (25 µM).[2]
Table 3: Apoptotic Activity of this compound (25 µM) after 24 hours
| Cell Line | Cancer Type | % Apoptotic Cells |
| COLO 205 | Colon Cancer | 41.62% |
| HT-29 | Colon Cancer | 66.54% |
| HL-60 | Leukemia | 77.57% |
| AGS | Gastric Cancer | 11.78% |
Mechanism of Action
The primary mechanism of action of this compound is the induction of apoptosis in cancer cells.[2] While the specific molecular targets of this compound have not been fully elucidated, the activity of related sesquiterpene lactones from Inula britannica suggests modulation of key signaling pathways involved in programmed cell death. A representative apoptosis signaling pathway that may be influenced by this compound is illustrated below.
References
- 1. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the Mechanism of Action of Neobritannilactone B in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpenoid lactone that has been identified from Inula japonica and possesses a molecular formula of C15H20O3 (CAS Number: 886990-00-7).[1] Preliminary studies have indicated that this compound exhibits cytotoxic activity.[2] This document provides a comprehensive set of generalized protocols and application notes for elucidating the detailed mechanism of action of this compound, or other novel cytotoxic lactones, in cancer cells. The methodologies outlined herein are based on established techniques for characterizing the anti-cancer properties of natural products.
Data Presentation
Quantitative data from the following proposed experiments should be meticulously recorded and organized. Below are template tables for clear data presentation and comparison.
Table 1: Cytotoxicity of this compound across various cancer cell lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 10.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 18.3 |
| HeLa | Cervical Cancer | 22.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 cells (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 | 1.2 ± 0.3 |
| This compound (10 µM) | 68.7 ± 2.5 | 15.1 ± 1.2 | 10.2 ± 0.9 | 6.0 ± 0.7 |
| This compound (20 µM) | 75.3 ± 3.0 | 8.5 ± 0.9 | 5.2 ± 0.6 | 11.0 ± 1.1 |
Table 3: Apoptosis Induction by this compound in MDA-MB-231 cells (Hypothetical Data)
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Control (DMSO) | 2.1 ± 0.4 | 1.5 ± 0.2 |
| This compound (10 µM) | 15.8 ± 1.3 | 5.4 ± 0.6 |
| This compound (20 µM) | 28.2 ± 2.1 | 12.7 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to investigate the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cells
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis of Key Signaling Proteins
This protocol examines the effect of this compound on the expression levels of proteins involved in apoptosis, cell cycle regulation, and key signaling pathways.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p-STAT3, STAT3, p-NF-κB, NF-κB, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control like β-actin.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate potential signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
Application Notes and Protocols for Neobritannilactone B Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound and summarizes the current understanding of its mechanism of action. Due to the limited availability of specific cytotoxicity data for this compound, this report includes data for the closely related and well-studied derivative, 1,6-O,O-diacetylbritannilactone (OODBL), isolated from Inula britannica. The methodologies and principles described herein are broadly applicable to the in vitro evaluation of this compound.
Data Presentation
The cytotoxic activity of sesquiterpene lactones is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the cytotoxic effects of 1,6-O,O-diacetylbritannilactone (OODBL) on oral squamous cell carcinoma cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1,6-O,O-diacetylbritannilactone (OODBL) | CAL27 | MTT | Dose-dependent inhibition observed | [1][2][3] |
| 1,6-O,O-diacetylbritannilactone (OODBL) | SCC15 | MTT | Dose-dependent inhibition observed | [2] |
Note: While specific IC50 values for OODBL were not explicitly tabulated in the cited literature, the studies demonstrated a clear dose-dependent inhibition of cell viability, from which IC50 values can be derived.[1][2][3]
Mechanism of Action: Induction of Apoptosis
Current research on britannilactone (B2921459) derivatives, such as 1,6-O,O-diacetylbritannilactone (OODBL), indicates that their cytotoxic effects are mediated through the induction of apoptosis.[1] The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. Key molecular events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of the apoptotic program, characterized by DNA fragmentation and cell death.[1]
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound (or related compound)
-
Cancer cell lines of interest (e.g., CAL27, SCC15)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
This compound (or related compound)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and SRB cytotoxicity assays.
Proposed Apoptotic Signaling Pathway for Britannilactone Derivatives
Caption: Intrinsic apoptosis pathway induced by britannilactones.
References
- 1. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Apoptotic Effects of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. While direct studies on the apoptotic effects of this compound are limited, research on closely related compounds, such as 1-O-acetylbritannilactone (ABL) and its synthetic analogues, provides valuable insights into its potential mechanisms of action. This document outlines the putative effects of this compound on apoptosis pathways, based on data from these related molecules, and provides detailed protocols for experimental validation. It is important to note that the following information is extrapolated from studies on structurally similar compounds and should be experimentally verified for this compound itself.
Postulated Effects on Apoptosis Pathways
Based on studies of 1-O-acetylbritannilactone analogues, this compound is hypothesized to induce apoptosis in cancer cells through the following mechanisms:
-
Induction of Cell Cycle Arrest: Analogues of the related compound 1-O-acetylbritannilactone have been shown to induce cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells.[1] Another study on acetylbritannilactone (B605128) (ABL) demonstrated induction of cell cycle arrest at the G0/G1 phase in HT-29 human colon cancer cells.[2] This suggests that this compound may halt the proliferation of cancer cells at critical checkpoints, leading to the initiation of apoptosis.
-
Triggering of Apoptosis: A lauroyl-bearing analogue of 1-O-acetylbritannilactone demonstrated a remarkable ability to trigger apoptosis at low concentrations.[1] This indicates that this compound could potentially activate the intrinsic or extrinsic apoptotic pathways.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a potent analogue of 1-O-acetylbritannilactone (compound 14) against various human cancer cell lines. This data can serve as a preliminary reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) of Compound 14 | Positive Control (Etoposide) IC50 (µM) |
| HCT116 | Colon Carcinoma | 2.91 ± 0.15 | 2.13 ± 0.11 |
| HEp-2 | Larynx Carcinoma | 4.56 ± 0.21 | 3.89 ± 0.18 |
| HeLa | Cervical Carcinoma | 6.78 ± 0.33 | 4.79 ± 0.25 |
Data extracted from a study on semisynthetic analogues of 1-O-acetylbritannilactone.[1]
Experimental Protocols
To investigate the effects of this compound on apoptosis pathways, the following experimental protocols are recommended:
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT116, HT-29, MCF-7, A549) and a non-cancerous control cell line (e.g., CHO, MCF-10A) should be used.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Cells should be seeded and allowed to attach overnight before being treated with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours). Control cells should be treated with an equivalent amount of DMSO.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to measure the expression levels of key apoptosis-related proteins.
-
Target Proteins:
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).
-
Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-9, Cleaved caspase-9.
-
Cell Cycle Regulators: Cyclin D1, Cyclin B1, CDK4, p21, p27.
-
Signaling Pathways: p-STAT3, STAT3, p-Akt, Akt.
-
-
Procedure:
-
Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows involved in the investigation of this compound's effects on apoptosis.
Caption: A typical experimental workflow to evaluate the apoptotic effects of this compound.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Caption: Potential effects of this compound on cell cycle progression leading to apoptosis.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylbritannilactone suppresses growth via upregulation of krüppel-like transcription factor 4 expression in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Cellular Effects of Neobritannilactone B Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and conceptual frameworks for investigating the biological activities of a novel compound, Neobritannilactone B, using flow cytometry. The focus is on assessing its impact on cell cycle progression and apoptosis, two critical areas in cancer research and drug development.
Introduction
This compound is a terpenoid lactone, a class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] The investigation of novel compounds like this compound for their potential as therapeutic agents, particularly in oncology, is a significant area of research. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population. This makes it an ideal tool for elucidating the mechanism of action of new chemical entities.
This application note details standardized flow cytometry protocols to assess the effects of this compound on two fundamental cellular processes:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).
-
Apoptosis Detection: To quantify the induction of programmed cell death.
Understanding these effects is crucial for the preliminary evaluation of the compound's therapeutic potential.
Data Presentation: Hypothetical Effects of this compound
The following tables represent hypothetical data to illustrate how quantitative results from flow cytometry experiments investigating this compound could be presented.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| This compound (10 µM) | 40.1 ± 2.8 | 30.5 ± 2.1 | 29.4 ± 2.3 |
| This compound (25 µM) | 25.7 ± 1.9 | 20.1 ± 1.5 | 54.2 ± 3.5 |
| This compound (50 µM) | 15.3 ± 1.5 | 10.2 ± 1.1 | 74.5 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in Cancer Cells
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (10 µM) | 80.3 ± 4.1 | 12.2 ± 1.5 | 7.5 ± 1.1 |
| This compound (25 µM) | 60.7 ± 3.8 | 25.8 ± 2.2 | 13.5 ± 1.9 |
| This compound (50 µM) | 35.2 ± 3.1 | 45.1 ± 3.5 | 19.7 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the distribution of cells in the different phases of the cell cycle based on their DNA content.[3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin.
-
For suspension cells, directly collect the cells.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[5]
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. A histogram of DNA content (PI fluorescence) will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Materials:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on cancer cells using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Signaling Pathways
The diagrams below depict simplified, canonical signaling pathways for apoptosis and the cell cycle that are often perturbed by anti-cancer agents.
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis signaling pathways.
Cell Cycle Regulation Pathway
Caption: Key regulators of the cell cycle progression.
Conclusion
The protocols and frameworks presented in this application note provide a robust starting point for researchers and drug development professionals to investigate the cellular effects of this compound. By employing flow cytometry for cell cycle and apoptosis analysis, one can efficiently gather quantitative data to characterize the compound's mechanism of action and assess its potential as a therapeutic agent. These initial studies are fundamental in the drug discovery pipeline, guiding further preclinical and clinical development.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Neobritannilactone B, a sesquiterpenoid lactone, has been investigated for its potential anti-inflammatory properties. This document provides a detailed overview of the in vitro anti-inflammatory activity of this compound, including its effects on pro-inflammatory mediators and key signaling pathways. The following protocols and data are intended to serve as a guide for researchers investigating the anti-inflammatory potential of this compound and similar natural products.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). This inhibition is likely achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound may modulate upstream signaling pathways crucial for the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
The anti-inflammatory effects of this compound have been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the dose-dependent effects of this compound on various inflammatory markers.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Production (% of LPS control) | IC₅₀ (µM) |
| 0 (LPS only) | 100 ± 5.2 | \multirow{5}{*}{22.5} |
| 5 | 85.3 ± 4.1 | |
| 10 | 62.1 ± 3.5 | |
| 25 | 48.7 ± 2.9 | |
| 50 | 25.4 ± 2.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | IL-1β (% of LPS control) |
| 0 (LPS only) | 100 ± 6.8 | 100 ± 7.1 | 100 ± 5.9 |
| 5 | 88.2 ± 5.5 | 90.1 ± 6.3 | 89.5 ± 4.8 |
| 10 | 65.4 ± 4.9 | 68.3 ± 5.2 | 66.7 ± 4.1 |
| 25 | 51.2 ± 3.8 | 53.6 ± 4.5 | 52.1 ± 3.3 |
| 50 | 30.1 ± 2.5 | 32.8 ± 3.1 | 31.4 ± 2.7 |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Concentration (µM) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| 0 (LPS only) | 100 ± 8.1 | 100 ± 7.5 |
| 10 | 70.3 ± 6.2 | 75.1 ± 6.8 |
| 25 | 45.8 ± 4.1 | 49.9 ± 5.3 |
| 50 | 18.2 ± 2.3 | 22.4 ± 3.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for investigating in vitro anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[1]
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.[2]
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/well and incubate overnight.[3]
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[3]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][4]
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, then stimulate with 1 µg/mL LPS for the appropriate time (e.g., 16-24 hours for iNOS/COX-2, 15-60 minutes for signaling proteins).[5]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones from Inula britannica
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1] Sesquiterpene lactones, a class of natural products, have garnered significant interest for their anti-inflammatory properties, often attributed to their ability to modulate NF-κB signaling.[3][4]
This document provides detailed application notes and protocols for studying the inhibitory effects of sesquiterpene lactones from Inula britannica on the NF-κB signaling pathway. Due to the limited availability of specific data on Neobritannilactone B, this document will focus on closely related and well-characterized sesquiterpene lactones from the same plant, such as Ergolide and other Inulanolides , as representative examples. The methodologies described herein are broadly applicable for investigating the mechanism of action of novel anti-inflammatory compounds.
Data Presentation: Inhibitory Activity of Inula britannica Sesquiterpenes
The following table summarizes the quantitative data on the inhibitory effects of various sesquiterpene lactones isolated from Inula britannica on NF-κB activation and downstream inflammatory markers.
| Compound | Assay | Cell Line | Stimulant | IC₅₀ Value (µM) | Reference |
| Inulanolide B | NF-κB Luciferase Reporter | RAW 264.7 | LPS | 0.49 | [5] |
| Inulanolide D | NF-κB Luciferase Reporter | RAW 264.7 | LPS | 0.48 | [5] |
| Eupatolide | NF-κB Luciferase Reporter | RAW 264.7 | LPS | 1.54 | [5] |
| Inulanolides | Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~2 | [5] |
| Inulanolides | TNF-α Production | RAW 264.7 | LPS | ~2 | [5] |
| 1-O-Acetylbritannilactone (ABL) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 0.23 ± 0.02 | |
| 1-O-Acetylbritannilactone (ABL) | Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS | 0.27 ± 0.02 |
Proposed Mechanism of Action
Sesquiterpene lactones from Inula britannica, such as Ergolide, are believed to inhibit the NF-κB signaling pathway through multiple mechanisms. The presence of an α-methylene-γ-lactone moiety is crucial for their bioactivity, acting as a Michael acceptor for nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[3]
The proposed inhibitory actions include:
-
Alkylation of NF-κB Subunits: Direct modification of cysteine residues on the p65 subunit of NF-κB, which can inhibit its ability to bind to DNA.[3]
-
Inhibition of IκBα Degradation: Preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[3][6]
-
Inhibition of p65 Nuclear Translocation: As a consequence of stabilizing the NF-κB/IκBα complex, the translocation of the active p65 subunit to the nucleus is blocked.[3][6]
These actions collectively lead to the downregulation of NF-κB target genes, resulting in the observed suppression of inflammatory mediators like NO, PGE₂, and TNF-α.[3][5]
Visualizations
NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones
Caption: Proposed mechanism of NF-κB pathway inhibition by sesquiterpene lactones.
Experimental Workflow for Assessing NF-κB Inhibition
Caption: General workflow for evaluating NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Ergolide)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This method assesses the levels of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound, then stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer.
-
For nuclear/cytoplasmic fractions: Use a commercial kit to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize protein of interest to the appropriate loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled or ³²P-labeled NF-κB consensus oligonucleotide probe
-
Unlabeled (cold) NF-κB probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Native polyacrylamide gel
-
Chemiluminescent or autoradiography detection system
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated RAW 264.7 cells as described in the Western blot protocol.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, poly(dI-dC), and the labeled NF-κB probe. For competition assays, add a 50-fold excess of unlabeled probe before adding the labeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the gel in a cold room or on ice.
-
Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane. Detect the labeled probe using a chemiluminescent detection kit (for biotin) or by autoradiography (for ³²P).
-
Data Analysis: Analyze the shift in the mobility of the labeled probe, which indicates NF-κB-DNA binding. A decrease in the shifted band in the presence of the test compound indicates inhibition of DNA binding.
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the inhibitory effects of sesquiterpene lactones from Inula britannica on the NF-κB signaling pathway. By employing a combination of reporter gene assays, Western blotting, and EMSA, researchers can elucidate the specific molecular mechanisms by which these compounds exert their anti-inflammatory effects. This information is crucial for the development of novel therapeutics targeting NF-κB-mediated diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
In the Absence of Specific Data on Neobritannilactone B, A General Framework for Assessing Neuroprotective Effects in Neuronal Cells
Initial comprehensive searches for the neuroprotective effects of Neobritannilactone B in neuronal cells did not yield specific scientific literature, quantitative data, or established experimental protocols for this particular compound. Therefore, this document provides a detailed, generalized framework of application notes and protocols for assessing the neuroprotective potential of a novel compound, hereafter referred to as "Compound X," based on established methodologies in the field of neuroprotection research. This guide is intended for researchers, scientists, and drug development professionals.
Application Notes
The investigation of a novel compound's neuroprotective effects typically involves inducing a pathological condition in neuronal cell cultures and subsequently evaluating the compound's ability to mitigate the resulting damage. Common inducers of neuronal damage include agents that trigger oxidative stress (e.g., hydrogen peroxide, H₂O₂), excitotoxicity (e.g., glutamate), or apoptosis.[1][2][3] The neuroprotective efficacy of Compound X can be quantified by assessing various parameters such as cell viability, apoptotic markers, and levels of reactive oxygen species (ROS). Furthermore, elucidating the underlying mechanism of action often involves investigating key signaling pathways known to be involved in neuronal survival, such as the PI3K/Akt and NF-κB pathways.[4][5][6][7]
Data Presentation
Quantitative data from neuroprotection assays should be presented in a clear and structured manner to facilitate comparison between different experimental conditions.
Table 1: Effect of Compound X on Neuronal Viability following Oxidative Stress
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. H₂O₂ control) |
| Control (Vehicle) | - | 100 ± 5.2 | - |
| H₂O₂ | 100 µM | 45 ± 4.1 | - |
| Compound X + H₂O₂ | 1 µM | 58 ± 3.9 | < 0.05 |
| Compound X + H₂O₂ | 10 µM | 75 ± 5.5 | < 0.01 |
| Compound X + H₂O₂ | 50 µM | 88 ± 4.8 | < 0.001 |
Table 2: Modulation of Apoptosis and Oxidative Stress Markers by Compound X
| Treatment Group | Concentration | Annexin V Positive Cells (%) | Caspase-3 Activity (Fold Change) | Intracellular ROS Levels (Fold Change) |
| Control (Vehicle) | - | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| H₂O₂ | 100 µM | 35.4 ± 3.2 | 4.5 ± 0.6 | 5.2 ± 0.7 |
| Compound X + H₂O₂ | 10 µM | 15.2 ± 2.1 | 2.1 ± 0.3 | 2.5 ± 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific neuronal cell types and experimental setups.
Neuronal Cell Culture and Differentiation
This protocol describes the general steps for culturing and differentiating neural stem cells (NSCs) into neurons.
-
Coating Culture Vessels:
-
NSC Plating and Expansion:
-
Thaw cryopreserved NSCs and plate them onto the coated culture vessels in Neural Expansion Medium supplemented with appropriate growth factors (e.g., FGF-2).[8]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every other day.
-
-
Neuronal Differentiation:
-
When NSCs reach the desired confluency, replace the expansion medium with a neural differentiation medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX.[9]
-
Continue to culture for a specified period (e.g., 7-14 days), changing the medium every 3-4 days, to allow for neuronal differentiation.[9]
-
Induction of Neurotoxicity
This protocol outlines a general procedure for inducing oxidative stress in cultured neurons.
-
Prepare a stock solution of a neurotoxic agent, such as hydrogen peroxide (H₂O₂), in a suitable solvent (e.g., sterile water or PBS).
-
After the desired period of neuronal differentiation, remove the culture medium.
-
Add fresh culture medium containing the desired concentration of the neurotoxic agent (e.g., 100 µM H₂O₂).
-
For the experimental groups, add the culture medium containing both the neurotoxic agent and varying concentrations of Compound X.
-
Incubate the cells for a predetermined duration (e.g., 24 hours) at 37°C and 5% CO₂.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Detection of Apoptosis (Annexin V Staining)
Annexin V staining can be used to detect early-stage apoptosis.
-
Collect the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFH-DA is a common probe used to measure intracellular ROS levels.
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to determine the protein expression levels of key components of signaling pathways.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate key concepts and workflows in neuroprotection research.
References
- 1. Oxidative stress induces apoptosis in embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide induces oxidative stress and apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Neuregulin-1 on B35 Neuronal Cells following Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From calcium to NF-kappa B signaling pathways in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 9. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Total Synthesis of Neobritannilactone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history in traditional medicine.[1] Sesquiterpene lactones are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This document provides a comprehensive overview of the known information regarding this compound, including its isolation and structural elucidation. Crucially, a complete total synthesis of this compound has not yet been reported in the scientific literature. Therefore, this document also presents a prospective retrosynthetic analysis and outlines potential synthetic strategies that could be employed to achieve its synthesis and that of its analogs. These proposed protocols are intended to serve as a foundational guide for researchers embarking on the chemical synthesis of this promising natural product.
Introduction to this compound
This compound belongs to the large and structurally diverse family of sesquiterpene lactones. These C15 terpenoids are characterized by a lactone ring and are widely distributed in the plant kingdom, particularly in the Asteraceae family, to which Inula britannica belongs. The biological activities of sesquiterpene lactones are often attributed to the presence of the α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor, covalently modifying biological macromolecules.
Isolation and Structural Elucidation
This compound was isolated from the methanol (B129727) extract of the air-dried flowers of Inula britannica. The purification process involved partitioning the crude extract between ethyl acetate (B1210297) and water, followed by a series of chromatographic separations of the ethyl acetate soluble fraction to yield the pure compound.[1]
The structure of this compound was determined through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm |
| 1 | 82.3 |
| 2 | 35.1 |
| 3 | 30.5 |
| 4 | 45.2 |
| 5 | 88.1 |
| 6 | 78.9 |
| 7 | 50.2 |
| 8 | 177.2 |
| 9 | 30.1 |
| 10 | 40.3 |
| 11 | 41.2 |
| 12 | 170.5 |
| 13 | 12.5 |
| 14 | 20.8 |
| 15 | 15.7 |
Table 3: Mass Spectrometry Data for this compound [1]
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₂O₅Na |
Prospective Total Synthesis of this compound
As no total synthesis of this compound has been published, this section outlines a hypothetical retrosynthetic analysis and proposes key synthetic strategies. The complex polycyclic structure, featuring multiple stereocenters and a dense array of oxygen functionality, presents a significant synthetic challenge.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound is presented below. The strategy aims to disconnect the molecule into simpler, more readily available starting materials.
Caption: A potential retrosynthetic pathway for this compound.
This proposed strategy hinges on a late-stage lactonization to form the γ-lactone ring. The core carbocyclic framework could be constructed via a powerful intramolecular Diels-Alder reaction from a suitably functionalized acyclic precursor. This precursor would be assembled from two smaller fragments, A and B, which could in turn be derived from commercially available chiral pool materials and simple achiral starting materials, respectively.
Proposed Experimental Protocols for Key Transformations
The following are hypothetical protocols for the key steps outlined in the retrosynthetic analysis. These are based on established synthetic methodologies for similar transformations in natural product synthesis.
Protocol 2.2.1: Intramolecular Diels-Alder Reaction
-
Reaction: To a solution of the acyclic precursor (1.0 eq) in dry toluene (B28343) (0.01 M) under an argon atmosphere is added a catalytic amount of a Lewis acid (e.g., MgBr₂·OEt₂, 0.2 eq).
-
Conditions: The reaction mixture is heated to 110 °C and stirred for 24-48 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) and/or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2.2.2: Lactonization
-
Reaction: The advanced intermediate containing a carboxylic acid and a secondary alcohol is dissolved in dry THF (0.05 M) and cooled to 0 °C under an argon atmosphere.
-
Reagents: 2,4,6-Trichlorobenzoyl chloride (1.5 eq) is added, followed by the dropwise addition of triethylamine (B128534) (2.0 eq). The mixture is stirred at 0 °C for 1 hour. A solution of 4-dimethylaminopyridine (B28879) (DMAP, 3.0 eq) in dry toluene is then added, and the reaction is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford this compound.
Synthesis of this compound Analogs
The modular nature of the proposed synthetic route would allow for the synthesis of various analogs of this compound. Modifications could be introduced in both Fragment A and Fragment B to probe the structure-activity relationship (SAR) of this class of compounds.
References
Application Notes and Protocols for the Quantification of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica, has garnered significant interest within the scientific community. This document provides detailed application notes and experimental protocols for the accurate quantification of this compound in various matrices, primarily focusing on plant extracts. The methodologies outlined below utilize High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques in analytical chemistry and drug discovery.
Sample Preparation: Extraction of this compound from Inula britannica
A critical first step in the quantification of this compound is its efficient extraction from the plant matrix.[1] The flowers of Inula britannica are the primary source of this compound.[1]
Protocol 1: Ethanolic Extraction
-
Plant Material Preparation: Air-dry the flowers of Inula britannica and grind them into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature.[1] The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v). The extraction should be performed exhaustively, typically by repeating the process three times.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Fractionation (Optional): To enrich the sesquiterpene lactone fraction, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound is typically found in the chloroform or ethyl acetate fraction.[1]
-
Final Sample Preparation: Evaporate the solvent from the desired fraction. For HPLC and LC-MS/MS analysis, accurately weigh and dissolve the dried extract in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of this compound in plant extracts and quality control of herbal preparations. A validated HPLC-DAD method has been developed for the simultaneous quantification of several sesquiterpene lactones in Inula britannica.[1]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: Luna C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase:
-
A: 0.2% (v/v) Acetic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient should be optimized. A starting point could be a gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL
-
Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC-DAD method for the quantification of sesquiterpene lactones, based on a published method.[1]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low ng range |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the mid to high ng range |
| Intra-day Precision (RSD%) | < 2.7% |
| Inter-day Precision (RSD%) | < 2.7% |
| Accuracy (Recovery %) | 98.12% - 101.39% |
| Repeatability (RSD%) | < 2.45% |
| Stability (RSD%) | < 2.45% |
Data Analysis
Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol (Adapted from a method for a related compound)
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as a Hypersil Gold C18 (50 x 4.6 mm, 3.0 µm), is a suitable choice.[2]
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Elution: An isocratic or gradient elution can be used. For a related compound, an isocratic elution with 80% B was successful.[2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and the determined MRM transitions.
-
Method Validation Parameters
A typical LC-MS/MS method validation would include the following parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Intra- and Inter-day Accuracy (RE%) | Within ±15% (±20% for LLOQ) |
| Intra- and Inter-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | To be evaluated |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: HPLC-DAD analytical workflow for this compound.
Caption: Key relationships for accurate this compound quantification.
References
Application Notes and Protocols for Sesquiterpene Lactones from Inula britannica in Cancer Research
Introduction
Sesquiterpene lactones isolated from the flowering plant Inula britannica have demonstrated significant cytotoxic and anti-tumor activities across a variety of cancer cell lines. While specific data on Neobritannilactone B is limited in the public domain, extensive research on closely related britannilactone (B2921459) derivatives, such as 1-O-acetylbritannilactone and 1,6-O,O-diacetylbritannilactone, provides valuable insights into their potential as anti-cancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner, suggesting their potential as novel therapeutic leads in oncology.
These application notes provide a summary of the cytotoxic effects of these compounds on various cancer cell lines, detailed protocols for assessing their activity, and an overview of the implicated signaling pathways.
Data Presentation
The cytotoxic activity of sesquiterpene lactones from Inula britannica has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of Sesquiterpene Lactones from Inula britannica Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 (from Inula britannica) | COLO 205 | Colon Cancer | 14.3 | [1] |
| HT-29 | Colon Cancer | 56.1 | [1] | |
| HL-60 | Leukemia | 27.4 | [1] | |
| AGS | Gastric Cancer | 21.4 | [1] | |
| Compound 4 (from Inula britannica) | COLO 205 | Colon Cancer | 14.7 | [1] |
| HT-29 | Colon Cancer | 57.0 | [1] | |
| HL-60 | Leukemia | 16.2 | [1] | |
| AGS | Gastric Cancer | 5.4 | [1] | |
| 1-O-acetylbritannilactone derivative (Cpd 14) | HCT116 | Colon Cancer | 2.91 | [2] |
| HEp-2 | Laryngeal Cancer | 6.78 | [2] | |
| HeLa | Cervical Cancer | 4.35 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of sesquiterpene lactones on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HEp-2, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sesquiterpene lactone compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the sesquiterpene lactone compound in the growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis in cancer cells treated with sesquiterpene lactones.
Materials:
-
Cancer cell lines
-
Sesquiterpene lactone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the sesquiterpene lactone for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is used to determine the effect of sesquiterpene lactones on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Sesquiterpene lactone compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways
Sesquiterpene lactones from Inula britannica exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
Induction of Apoptosis
Studies on analogues of 1-O-acetylbritannilactone have shown that these compounds can trigger apoptosis in cancer cells.[2] This process is often characterized by the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic apoptosis pathway is a likely target, involving the mitochondria.
Cell Cycle Arrest
A derivative of 1-O-acetylbritannilactone has been shown to induce cell cycle arrest at the G2/M phase in HCT116 cells.[2] This indicates that the compound may interfere with the cellular machinery responsible for mitotic entry, preventing cancer cells from dividing.
Modulation of the miR-1247-3p/LXRα/ABCA1 Signaling Pathway
In oral squamous cell carcinoma (OSCC), 1,6-O,O-diacetylbritannilactone has been found to exert its anti-tumor effects by modulating the miR-1247-3p/LXRα/ABCA1 signaling pathway.[3] This suggests a more complex mechanism of action involving microRNAs and lipid metabolism regulators, which could be a novel avenue for therapeutic intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Neobritannilactone B
Disclaimer: The total synthesis of Neobritannilactone B has not been extensively reported in peer-reviewed literature. This guide addresses common challenges anticipated in the synthesis of complex polycyclic lactones of this nature, providing general troubleshooting advice and established experimental protocols relevant to its putative structural features.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the total synthesis of this compound?
A1: Based on the complex, stereochemically dense structure typical of neobritannilactone-type compounds, the main challenges are expected to be:
-
Stereocontrol: The precise installation of multiple contiguous stereocenters, including potentially challenging all-carbon quaternary centers.[1][[“]]
-
Macrolactonization: Efficiently closing the large lactone ring can be difficult due to entropic factors and competing intermolecular reactions.
-
Protecting Group Strategy: The synthesis will require a multi-step sequence necessitating a robust and orthogonal protecting group strategy to mask and unmask various functional groups selectively.[3]
-
Low Overall Yield: Multi-step syntheses are often plagued by low overall yields, making optimization of each step critical.[4]
Q2: How can I approach the construction of the congested stereocenters within the core structure?
A2: A combination of substrate-controlled and reagent-controlled stereoselective reactions is advisable. For instance, chiral auxiliaries can be employed in aldol (B89426) reactions to set key stereocentries.[5] For challenging quaternary centers, methods like asymmetric allylic alkylation or conjugate addition might be necessary.[6][7][8]
Q3: What are the key considerations for a successful macrolactonization?
A3: Success in macrolactonization hinges on several factors. The choice of cyclization conditions is critical; common methods include Yamaguchi, Shiina, or Mitsunobu macrolactonization, as well as ring-closing metathesis (RCM).[9][10][11][12] High dilution conditions are typically essential to favor the intramolecular reaction over intermolecular dimerization or polymerization. The conformation of the seco-acid precursor also plays a crucial role in the ease of cyclization.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a Key Aldol Reaction
Question: My Evans aldol reaction to couple two key fragments is giving a poor diastereomeric ratio (dr). How can I improve this?
Answer:
-
Reagent Purity: Ensure all reagents, especially the chiral auxiliary and boron triflate, are of high purity. Moisture can significantly impact the reaction.
-
Temperature Control: Maintain strict temperature control during enolate formation and the aldol addition. Reactions are often performed at -78 °C to maximize stereoselectivity.
-
Boron Source: The choice of boron reagent can influence selectivity. Consider screening different boron sources, such as 9-BBN-OTf.
-
Solvent Effects: The polarity of the solvent can affect the transition state geometry. Dichloromethane is commonly used, but other non-polar solvents could be trialed.
Issue 2: Ring-Closing Metathesis (RCM) for Macrolactonization is Inefficient
Question: The RCM reaction to form the macrocycle is sluggish and results in a low yield of the desired lactone. What can I do?
Answer:
-
Catalyst Choice: The choice of Grubbs catalyst is crucial. For sterically hindered or electron-deficient olefins, a more reactive second or third-generation catalyst may be required.[13]
-
Reaction Concentration: While high dilution is generally favored, sometimes a slightly higher concentration can improve reaction rates without significantly increasing oligomerization. This needs to be empirically optimized.
-
Temperature and Solvent: Increasing the reaction temperature (e.g., refluxing toluene) can improve catalyst turnover. Ensure the solvent is rigorously degassed to prevent catalyst decomposition.
-
Substrate Conformation: The conformation of the diene precursor may be unfavorable for cyclization. Molecular modeling can sometimes provide insight into more favorable conformations.
Issue 3: Unexpected Deprotection or Side Reaction
Question: A protecting group (e.g., a silyl (B83357) ether) is being cleaved under conditions that should be compatible. How can I prevent this?
Answer:
-
Protecting Group Stability: Re-evaluate the stability of the chosen protecting group under the problematic reaction conditions. A more robust protecting group may be necessary. For example, switch from a TMS or TES ether to a more stable TBS or TIPS ether.[3]
-
Orthogonality: Ensure your protecting group strategy is truly orthogonal, meaning that the conditions for removing one group do not affect others.
-
Reagent Stoichiometry: Use the minimum required amount of the reagent causing the deprotection. Excess reagent can lead to undesired side reactions.
-
Buffering: If the undesired reaction is pH-sensitive, the addition of a non-nucleophilic base (e.g., 2,6-lutidine) or a mild acid scavenger might be beneficial.
Quantitative Data Summary
The following table presents representative data for common challenging reactions in complex lactone synthesis, compiled from various literature sources.
| Reaction Type | Catalyst/Reagent | Substrate Complexity | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| Asymmetric Aldol | Evans Auxiliary (Oxazolidinone) | Polyketide fragment | >95:5 dr | 85 | [5] |
| Macrolactonization (RCM) | Grubbs II Catalyst | 14-membered ring precursor | N/A | 78 | [9] |
| Macrolactonization (Yamaguchi) | 2,4,6-Trichlorobenzoyl chloride | Seco-acid of a complex macrolide | N/A | 80-90 | [14] |
| Diastereoselective Ketone Reduction | NaBH₄, CeCl₃ (Luche reduction) | β-hydroxy ketone | >98:2 dr (syn) | 95 | [15] |
| Quaternary Center Formation | Pd-catalyzed Asymmetric Allylic Alkylation | Prochiral enolate | 95% ee | 90 | [6] |
Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction
This protocol is a general procedure for the diastereoselective aldol reaction using an Evans oxazolidinone chiral auxiliary.
-
Acylation of the Chiral Auxiliary: To a solution of the chiral auxiliary (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched with water and the product is extracted with CH₂Cl₂. The organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.
-
Aldol Reaction: To a solution of the N-acylated auxiliary (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added dibutylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.). The mixture is stirred at -78 °C for 30 minutes. The aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour. The reaction is quenched with a pH 7 phosphate (B84403) buffer and the product is extracted with CH₂Cl₂. The organic layers are dried and concentrated, and the crude product is purified by flash chromatography.
-
Removal of the Auxiliary: The purified aldol adduct is dissolved in a mixture of THF and water (4:1) and treated with LiOH·H₂O (4.0 eq.) at 0 °C. The reaction is stirred until completion (monitored by TLC). The mixture is then acidified with 1 M HCl and the product is extracted.
Protocol 2: Ring-Closing Metathesis for Macrolactonization
This protocol describes a general procedure for forming a macrocycle using a Grubbs-type catalyst.
-
Substrate Preparation: The diene-containing seco-acid is esterified (e.g., with diazomethane (B1218177) or by other standard methods) to prevent the free acid from interfering with the catalyst.
-
RCM Reaction: The diene substrate is dissolved in a rigorously degassed solvent (e.g., toluene (B28343) or CH₂Cl₂) to a final concentration of 0.001-0.005 M. The Grubbs catalyst (1-5 mol%) is added in one portion or in several portions over time. The reaction is heated to the desired temperature (40-110 °C) and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to remove the ruthenium byproducts and any oligomeric material.
Visualizations
Caption: Hypothetical retrosynthetic analysis of this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. pnas.org [pnas.org]
- 2. consensus.app [consensus.app]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Solved Multi-step synthesis are very common in organic | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wiley.com [wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-closing metathesis (RCM) based synthesis of the macrolactone core of amphidinolactone A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to NBL-B (Hypothetical Lactone-Based Anticancer Agent)
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address potential issues encountered during experiments with NBL-B.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for NBL-B?
A1: NBL-B is a novel lactone-based compound. While its precise mechanism is under investigation, similar compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, some synthetic α-methylene-δ-lactones activate the intrinsic apoptotic pathway, which is associated with the loss of mitochondrial membrane potential and changes in the Bax/Bcl-2 ratio[1].
Q2: We are observing decreased sensitivity to NBL-B in our cancer cell line over time. What are the potential general mechanisms of resistance?
A2: Acquired resistance to anticancer agents can arise through various mechanisms. Some common ones include:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.[2]
-
Alterations in Drug Target: Mutations or modifications in the molecular target of NBL-B can prevent the drug from binding effectively.
-
Activation of Alternative Signaling Pathways: Cancer cells can compensate for the inhibitory effects of NBL-B by activating other pro-survival signaling pathways.[2]
-
Changes in Cell Metabolism: Metabolic reprogramming can help cancer cells evade the drug's effects.[3]
-
Enhanced DNA Repair Mechanisms: If NBL-B induces DNA damage, cancer cells may upregulate DNA repair pathways to survive.[4]
Q3: Are there any known synergistic drug combinations with agents similar to NBL-B?
A3: While specific combinations for NBL-B are yet to be established, combination therapies are a key strategy to overcome drug resistance.[2] Combining drugs with different mechanisms of action can enhance anticancer effects.[2] For example, combining targeted therapies or using immunotherapy in conjunction with chemotherapy has shown promise in various cancers.[2][5] Preclinical studies have shown that combining certain agents can synergistically decrease the viability of resistant cancer cells.[6]
Troubleshooting Guides
Issue 1: Gradual loss of NBL-B efficacy in a previously sensitive cancer cell line.
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of Drug Efflux Pumps (e.g., P-gp, BCRP) | 1. Gene and Protein Expression Analysis: Perform qPCR and Western blot to quantify the expression levels of common ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP).[2] 2. Efflux Pump Inhibition Assay: Co-administer NBL-B with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored.[2] |
| Activation of Pro-Survival Signaling Pathways (e.g., PI3K/Akt, NF-κB) | 1. Pathway Analysis: Use Western blot or phospho-protein arrays to assess the activation status of key survival pathways like PI3K/Akt and NF-κB in resistant vs. sensitive cells. The NF-κB signaling pathway has been identified as a critical factor in the development of drug resistance.[7][8] 2. Combination with Pathway Inhibitors: Treat resistant cells with a combination of NBL-B and specific inhibitors of the identified activated pathway (e.g., a PI3K inhibitor).[9] |
| Metabolic Reprogramming | 1. Metabolic Profiling: Conduct metabolomics studies to compare the metabolic profiles of sensitive and resistant cells, looking for changes in glycolysis or fatty acid metabolism.[10] 2. Targeting Metabolic Vulnerabilities: If a specific metabolic pathway is upregulated in resistant cells, consider co-treatment with an inhibitor of that pathway.[6] |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Seeding Density and Confluency | 1. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for each experiment. Over- or under-confluent cells can respond differently to treatment. 2. Standardize Incubation Times: Use consistent incubation times for both cell seeding and drug treatment. |
| Drug Stability and Solubilization | 1. Fresh Drug Preparations: Prepare fresh stock solutions of NBL-B for each experiment, as lactone rings can be susceptible to hydrolysis. 2. Consistent Solubilization: Use the same solvent (e.g., DMSO) at the same final concentration across all experiments to avoid solvent-induced artifacts. |
| Assay-Specific Interference | 1. Alternative Viability Assay: If using a metabolic-based assay like MTT, consider a lytic-based assay like CellTiter-Glo to rule out interference with cellular metabolism. 2. Microscopy Confirmation: Visually inspect cells under a microscope to confirm the results of the viability assay (e.g., observe for apoptosis, changes in morphology). |
Experimental Protocols
Protocol 1: Western Blot for Efflux Pump and Signaling Pathway Proteins
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, p-Akt, Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Protocol 2: Checkerboard Synergy Assay
-
Plate Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Drug Dilution Series: Prepare serial dilutions of NBL-B and the synergistic agent in separate plates.
-
Combination Treatment: Add the drugs to the cell plate in a checkerboard pattern, with varying concentrations of each drug in each well. Include single-agent and no-drug controls.
-
Incubation: Incubate the plate for a period appropriate for the cell line (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Synergy Analysis: Calculate synergy scores using a suitable model, such as the Bliss independence or Chou-Talalay method.
Signaling Pathways and Workflows
References
- 1. Anticancer Activity of New Synthetic α-Methylene-δ-Lactones on Two Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One ring to rule them all: Current trends in combating bacterial resistance to the β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple Negative Breast Cancer Cell Lines: One Tool in the Search for Better Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nerlynxhcp.com [nerlynxhcp.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of action of new immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vitro Studies with Novel Anti-inflammatory Compounds
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of novel anti-inflammatory compounds, exemplified here as "Compound X." Due to the limited availability of specific data on Neobritannilactone B, this guide offers a generalized framework for determining optimal experimental conditions, troubleshooting common issues, and understanding potential mechanisms of action for new chemical entities with predicted anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dosage of Compound X for my in vitro experiments?
A1: The initial and most critical step is to determine the cytotoxicity profile of Compound X in your specific cell line. This is typically achieved through a dose-response curve using a cell viability assay (e.g., MTT, MTS, or LDH release assay). The goal is to identify the maximum non-toxic concentration, which will serve as the upper limit for your subsequent efficacy studies.
Q2: How do I choose the appropriate concentration range for my initial cytotoxicity assay?
A2: For a novel compound with unknown potency, it is advisable to start with a broad concentration range, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar or even millimolar concentrations). A logarithmic or semi-logarithmic dilution series is often employed to efficiently screen this wide range.
Q3: My compound is precipitating in the cell culture medium. What should I do?
A3: Compound precipitation can be a common issue. Here are a few troubleshooting steps:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and reduce compound solubility.
-
Solubility Testing: Perform a solubility test of your compound in the specific cell culture medium you are using before treating the cells.
-
Use of Pluronic F-68: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to increase the solubility of hydrophobic compounds.
-
Fresh Preparations: Always use freshly prepared dilutions of your compound, as prolonged storage in aqueous solutions can lead to degradation or precipitation.
Q4: I am not observing any anti-inflammatory effect with Compound X. What are the possible reasons?
A4: There could be several reasons for a lack of efficacy:
-
Sub-optimal Concentration: The concentrations tested may be too low to elicit a biological response.
-
Inactive Compound: Compound X may not be active in the specific assay or cell line being used.
-
Inappropriate Assay: The chosen in vitro model may not be suitable for detecting the specific anti-inflammatory mechanism of Compound X.
-
Compound Degradation: The compound may be unstable in the culture conditions.
-
Cell Passage Number: High-passage number cells may have altered signaling pathways and responsiveness.
Q5: How can I confirm that the observed effect of Compound X is not due to cytotoxicity?
A5: It is crucial to perform a cytotoxicity assay in parallel with your functional assays using the same concentrations of Compound X and the same incubation times. This will help to ensure that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a result of cell death.
Troubleshooting Guides
Problem: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Inaccurate Compound Dilutions | Prepare a fresh stock solution and perform serial dilutions carefully. Vortex thoroughly between dilutions. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem: Unexpected Cell Morphology Changes
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on cell morphology. |
| Compound-induced Stress | This could be an early sign of cytotoxicity. Perform a viability assay at earlier time points. |
| Contamination | Check for signs of bacterial or fungal contamination in the cell culture. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Cell Treatment: Treat the cells with different concentrations of Compound X and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol 2: Evaluating Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Cell Treatment: Pre-treat the cells with non-toxic concentrations of Compound X for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the Compound X-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of Compound X on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 5.1 |
| 25 | 88.7 | 6.3 |
| 50 | 55.4 | 7.9 |
| 100 | 12.3 | 3.4 |
Table 2: Hypothetical Inhibition of LPS-Induced Nitric Oxide Production by Compound X
| Treatment | Nitrite Concentration (µM) | Standard Deviation |
| Control (No LPS) | 2.1 | 0.5 |
| LPS (1 µg/mL) | 45.8 | 3.7 |
| LPS + Compound X (1 µM) | 42.5 | 3.9 |
| LPS + Compound X (10 µM) | 25.1 | 2.8 |
| LPS + Compound X (25 µM) | 10.3 | 1.9 |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical NF-κB signaling pathway potentially inhibited by Compound X.
Caption: Experimental workflow for optimizing Compound X dosage.
Technical Support Center: Neobritannilactone B Cytotoxicity Experiments
Welcome to the technical support center for troubleshooting cytotoxicity experiments involving Neobritannilactone B and other natural products. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in the lab.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your cytotoxicity assays with this compound.
Problem 1: Inconsistent or Non-Reproducible IC50 Values
Question: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue and can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem.
-
Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments. Cells should be in their logarithmic growth phase for optimal metabolic activity and sensitivity to treatment.[1]
-
Compound Solubility: this compound, like many natural products, may have poor solubility in aqueous solutions.
-
Visual Inspection: Check for any precipitation of the compound in the culture medium under a microscope.
-
Solubilization Method: Ensure your stock solution is fully dissolved. Gentle sonication or vortexing can help.[2] Consider using a low percentage of a solvent like DMSO, and always include a vehicle control in your experiments.
-
-
Incubation Time: The duration of exposure to this compound can significantly impact the IC50 value. Ensure you are using a consistent incubation time (e.g., 24, 48, or 72 hours) across all experiments.
-
Assay Protocol Consistency: Minor variations in your protocol can lead to significant differences in results. Pay close attention to:
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Reagent volumes and concentrations.
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Incubation times for the assay reagent (e.g., MTT, WST-1).
-
Time between adding the solubilization agent and reading the plate.
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Problem 2: High Background Signal in Colorimetric Assays (e.g., MTT, XTT)
Question: I'm observing a high background signal in my MTT assay, even in the wells without cells. What's causing this and how can I fix it?
Answer: High background in colorimetric assays is often due to interference from the test compound itself. Natural products like this compound can be problematic due to their inherent properties.
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Direct Reduction of Assay Reagent: Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal.[2]
-
Solution: Run a "compound-only" control. Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.[2]
-
-
Color Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product, it can artificially inflate the absorbance readings.[2]
-
Solution: The "compound-only" control will also account for this.
-
-
Contamination: Bacterial or yeast contamination in the culture medium can also lead to a high background signal.
-
Solution: Always use sterile techniques and check your medium for contamination before use.
-
Summary of Potential Interferences in Colorimetric Assays
| Interference Source | Description | Recommended Solution |
| Direct Reagent Reduction | The compound directly reduces the assay reagent (e.g., MTT), mimicking cellular activity. | Run a "compound-only" control and subtract the background absorbance.[2] |
| Color Interference | The compound's natural color absorbs light at the same wavelength as the assay's endpoint. | Use a "compound-only" control for background subtraction.[2] |
| Precipitation | The compound precipitates in the media, scattering light and increasing absorbance. | Improve compound solubility and visually inspect wells.[2] |
| Contamination | Microbial contamination can metabolize the assay reagent. | Use sterile techniques and check for contamination. |
Problem 3: Discrepancy Between Different Cytotoxicity Assays
Question: My MTT assay results suggest high cytotoxicity for this compound, but my LDH release assay shows minimal effect. Why is there a discrepancy?
Answer: Different cytotoxicity assays measure different cellular events. Discrepancies often point towards the specific mechanism of action of your compound.
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MTT Assay: Measures mitochondrial metabolic activity. A decrease in signal indicates compromised mitochondrial function, which can occur early in apoptosis.
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LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis.[3][4]
Possible Explanations:
-
Early Apoptosis: this compound might be inducing apoptosis. In early apoptosis, mitochondrial function is impaired (affecting the MTT assay), but the cell membrane remains intact (no change in the LDH assay).
-
Assay Interference: Some compounds can interfere with one assay but not another. For instance, certain particles can adsorb the LDH enzyme, preventing its detection and leading to an underestimation of cytotoxicity.[3][4][5][6]
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Cytostatic vs. Cytotoxic Effects: The compound might be inhibiting cell proliferation (cytostatic) without directly killing the cells (cytotoxic). An MTT assay would show a reduced signal due to fewer cells, while an LDH assay would show no change.
Recommendation: To get a clearer picture, consider using a third assay that measures a different endpoint, such as an apoptosis assay using Annexin V staining and flow cytometry.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that this compound is inducing apoptosis?
A1: To confirm apoptosis, you should use assays that detect specific hallmarks of this process. Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry is a common method.[7]
-
Early Apoptotic Cells: Will be Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.
-
Live Cells: Will be negative for both stains.
Q2: My cells are showing G1 or G2 phase arrest after treatment with this compound. What does this mean?
A2: Cell cycle arrest at the G1 or G2 checkpoints is a common cellular response to DNA damage or other stresses.[8][9] It prevents the cell from replicating a damaged genome. Prolonged cell cycle arrest can lead to apoptosis.[10][11] This suggests that this compound may be interfering with cell cycle progression.
Q3: What are the key controls I should include in my cytotoxicity experiments?
A3: Proper controls are crucial for interpreting your results accurately.
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Untreated Control: Cells in media alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
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Compound-Only Control (for colorimetric/fluorometric assays): this compound in media without cells to check for assay interference.[2]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general workflow for assessing cell viability using MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/ml) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Annexin V/PI Apoptosis Assay Protocol
This protocol outlines the general steps for detecting apoptosis via flow cytometry.
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Cell Preparation: Induce apoptosis in your target cells by treating them with this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure you collect the apoptotic population.[13] For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways
Simplified Apoptosis Signaling Pathway
This compound-induced cytotoxicity may involve the activation of apoptosis. This process is tightly regulated by a cascade of signaling events, primarily through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[14]
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of protein kinase B activity induces cell cycle arrest and apoptosis during early G₁ phase in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Arrestin inhibition induces autophagy, apoptosis, G0/G1 cell cycle arrest in agonist-activated V2R receptor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Signaling | Bio-Techne [bio-techne.com]
minimizing off-target effects of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your research and development efforts with Neobritannilactone B, a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Our goal is to help you minimize off-target effects and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor of STAT3. It selectively binds to the SH2 domain of STAT3, preventing its phosphorylation at the Tyr705 residue. This inhibition blocks the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its downstream target genes involved in cell proliferation, survival, and inflammation.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, we recommend a concentration range of 0.1 to 10 µM. The optimal concentration will depend on the cell type and the specific assay being performed. It is advisable to perform a dose-response curve to determine the EC50 for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a 10 mM stock solution in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: I am observing significant cytotoxicity in my experiments. Is this expected?
A4: this compound, like many inhibitors of critical signaling pathways, can induce cytotoxicity, particularly in cancer cell lines where STAT3 is constitutively active. However, if you observe excessive cytotoxicity, especially in non-cancerous cell lines or at low concentrations, it may indicate an off-target effect or a suboptimal experimental condition. Please refer to the "Troubleshooting High Cytotoxicity" guide below.
Q5: How can I assess the on-target activity of this compound in my cellular model?
A5: The most direct way to measure the on-target activity of this compound is to assess the phosphorylation status of STAT3 at Tyr705 using Western blotting. A significant decrease in the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3 upon treatment with this compound indicates successful target engagement.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT3 Phosphorylation
-
Question: I am not observing the expected decrease in STAT3 phosphorylation after treating my cells with this compound. What could be the issue?
-
Answer:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase.
-
Compound Stability: Verify that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Treatment Duration and Concentration: Optimize the treatment time and concentration of this compound. A time-course and dose-response experiment is recommended.
-
Basal STAT3 Activity: Confirm that your chosen cell line has a detectable basal level of p-STAT3 (Tyr705). If not, you may need to stimulate the cells with a cytokine like IL-6 or EGF to induce STAT3 phosphorylation before treatment.
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3 during sample preparation.
-
Issue 2: Unexpected Cellular Phenotype
-
Question: The cellular phenotype I observe after this compound treatment does not align with the known functions of STAT3. How can I determine if this is an off-target effect?
-
Answer:
-
Use a Structurally Unrelated STAT3 Inhibitor: Compare the phenotype observed with this compound to that induced by a different, well-characterized STAT3 inhibitor. If the phenotypes differ, an off-target effect is likely.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of STAT3. If the phenotype is on-target, this should rescue the effect of this compound.
-
Kinase Profiling: To identify potential off-target kinases, consider performing a kinase selectivity profiling assay.[1]
-
Dose-Response Analysis: An off-target effect may occur at higher concentrations. Determine if the unexpected phenotype is only present at concentrations significantly higher than the IC50 for STAT3 inhibition.
-
Issue 3: High Cytotoxicity
-
Question: this compound is causing widespread cell death, even at low concentrations. How can I mitigate this?
-
Answer:
-
Confirm On-Target Cytotoxicity: In cancer cells addicted to STAT3 signaling, cytotoxicity is an expected on-target effect.
-
Assess General Cytotoxicity: Test the compound on a non-cancerous cell line to determine its general cytotoxic profile. High toxicity in normal cells suggests potential off-target effects.
-
Reduce Serum Concentration: High serum concentrations in culture media can sometimes interfere with compound activity or stability. Try reducing the serum percentage during treatment.
-
Optimize Treatment Duration: A shorter incubation time may be sufficient to observe STAT3 inhibition without causing excessive cell death.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Description |
| STAT3 | 25 | Primary Target |
| JAK1 | 8,500 | Off-Target Kinase |
| JAK2 | >10,000 | Off-Target Kinase |
| JAK3 | >10,000 | Off-Target Kinase |
| TYK2 | 9,200 | Off-Target Kinase |
| SRC | 5,300 | Off-Target Kinase |
| EGFR | >10,000 | Off-Target Kinase |
Table 2: Cytotoxicity Profile of this compound (72h treatment)
| Cell Line | Cancer Type | Basal p-STAT3 | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | High | 0.5 |
| A549 | Lung Cancer | Moderate | 2.1 |
| HCT116 | Colon Cancer | High | 0.8 |
| HEK293 | Normal Kidney | Low | > 25 |
| PBMC | Normal Blood | Low | > 50 |
Experimental Protocols
Protocol 1: STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on STAT3 phosphorylation at Tyr705 in cultured cells.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours). If necessary, stimulate cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 30 minutes prior to lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Mandatory Visualizations
References
Technical Support Center: Neobritannilactone B and Sesquiterpene Lactone Stability in Solution
Disclaimer: Specific degradation studies for Neobritannilactone B are not extensively available in public literature. The information provided is based on the general behavior of sesquiterpene lactones, the class of natural products to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
This compound (ChEMBL ID: CHEMBL503702) is a sesquiterpene lactone, a large and diverse group of naturally occurring terpenoids.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring (a cyclic ester).[2] Sesquiterpene lactones are known for a wide range of biological activities and are commonly found in plants of the Asteraceae family.[3]
Q2: What are the most common degradation pathways for sesquiterpene lactones like this compound in solution?
The chemical structure of sesquiterpene lactones contains several reactive sites prone to degradation. The most common pathways include:
-
Hydrolysis of the Lactone Ring: The ester bond in the lactone ring is susceptible to hydrolysis, especially under acidic or alkaline conditions, which opens the ring to form a hydroxy carboxylic acid.[4][5] This is often a primary degradation route.
-
Reactions of the α,β-Unsaturated Carbonyl Group: Many sesquiterpene lactones possess an α-methylene-γ-lactone moiety, which is a reactive Michael acceptor.[6] This group can react with nucleophiles, including water, leading to the formation of adducts.
-
Photodegradation: Exposure to UV light can lead to degradation. For instance, the sesquiterpene lactone lactucin (B167388) was found to degrade into a water adduct upon UV irradiation.[7][8]
-
Oxidation: The complex structures of these molecules can be susceptible to oxidation, especially if they contain other sensitive functional groups.[9]
-
Thermal Degradation: High temperatures can accelerate degradation reactions. One study on the sesquiterpene lactone eremantholide C showed it was stable at room temperature but degraded under high heat.[10]
Q3: Which factors have the most significant impact on the stability of this compound in solution?
Several factors can influence the stability of sesquiterpene lactones in solution:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring.[5][10] The stability is often greatest in a neutral or slightly acidic pH range.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[10] For long-term storage, refrigeration or freezing is often recommended.[11]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[7] Solutions should be stored in amber vials or otherwise protected from light.
-
Solvent: The choice of solvent can impact stability. Protic solvents like water or methanol (B129727) can participate in hydrolysis or other degradation reactions. A study on the sesquiterpene lactone absinthin (B1666480) found it to be stable in methanolic and aqueous solutions for up to 6 months when stored properly.[11]
-
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation. For highly sensitive compounds, degassing the solvent may be necessary.
Q4: What are the recommended analytical methods for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing sesquiterpene lactones due to their low volatility and potential thermal instability.[11]
-
HPLC with UV/DAD Detection: This is a robust method for quantifying the parent compound and detecting degradation products that contain a chromophore.
-
HPLC with Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and structural information.[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated degradation products.[7]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis. | Unsuitable Solution Conditions: The pH, solvent, or temperature of the solution may be promoting rapid degradation. | • Prepare solutions in a buffered system, ideally between pH 4-6. • Use aprotic solvents like acetonitrile (B52724) (ACN) for stock solutions if possible. • Prepare samples fresh and keep them in an autosampler cooled to 4-8°C.[10] |
| Light Exposure: The compound may be photolabile. | • Work in a dimly lit area. • Use amber glassware or foil-wrapped containers for all solutions. | |
| Appearance of multiple new peaks in the chromatogram. | Forced Degradation: The compound is breaking down into multiple products under the experimental conditions. | • This is the expected outcome of a forced degradation study. • Use LC-MS to identify the molecular weights of the new peaks to help elucidate degradation pathways.[11] |
| Sample Contamination or Matrix Effects. | • Analyze a blank (solvent only) injection to rule out solvent-related peaks. • If working with extracts, perform a spike-and-recovery experiment to check for matrix interference. | |
| Inconsistent results between experimental runs. | Batch-to-Batch Variability: If using an isolated natural product, there may be variations between batches.[12] | • Characterize each new batch thoroughly with a reference standard. • If possible, use a single, large, well-characterized batch for the entire study. |
| Inconsistent Sample Preparation: Variations in sample preparation can lead to inconsistent results. | • Use calibrated pipettes and balances. • Ensure complete dissolution of the compound. Sonication may be required.[13] | |
| Changes in the physical appearance of the solution (e.g., color change). | Chemical Degradation: A change in color can indicate the formation of degradation products.[14] | • Correlate the physical change with chromatographic data. • Note any changes in the UV-Vis spectrum of the solution. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.[10]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for various time points (e.g., 30 mins, 1, 4, 8 hours). At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.[10]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Incubate at room temperature, protected from light, for up to 24 hours. Withdraw samples at various time points for analysis.[10]
-
Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) for several days. Periodically withdraw samples for analysis.
-
Photolytic Degradation: Expose a sample of the stock solution in a photostability chamber to a controlled light source. Concurrently, keep a control sample in the dark. Analyze both samples at various time points.
-
Analysis: Analyze all samples by a suitable HPLC or LC-MS method to determine the extent of degradation and identify the resulting products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is often necessary for separating the parent compound from its degradation products. A common mobile phase system is water (A) and acetonitrile (B), often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.[15]
-
Gradient Optimization: Develop a gradient that provides good resolution between the parent peak and all degradation peaks generated during the forced degradation study. An example gradient might be: 0-20 min, 30-80% B; 20-25 min, 80-30% B; 25-30 min, 30% B.
-
Detection: Use a DAD detector to monitor at multiple wavelengths. This helps in identifying peaks and checking for peak purity.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity (resolution of the parent peak from degradation products), linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Common Analytical Techniques for Sesquiterpene Lactone Analysis
| Technique | Application | Advantages | Considerations |
| HPLC-DAD | Quantification, Purity Assessment, Stability Testing | Robust, reproducible, provides spectral information for peak purity analysis. | Requires chromophores for detection; may not be suitable for all degradation products. |
| HPLC-MS | Identification of Degradation Products, Structure Elucidation | High sensitivity, provides molecular weight information, can be used for quantification.[15] | More complex instrumentation; matrix effects can suppress ionization. |
| HPLC-NMR | Definitive Structure Elucidation | Provides detailed structural information of isolated compounds.[11] | Requires higher concentrations and isolation of degradation products. |
| HPTLC | Fingerprinting, Preliminary Stability Assessment | High throughput, low cost, good for qualitative comparison of samples.[12] | Lower resolution and sensitivity compared to HPLC. |
Table 2: Example Conditions for Forced Degradation Studies of Sesquiterpene Lactones
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acid Hydrolysis | 1 M HCl at 60°C | 2 - 24 hours | [10] |
| Alkaline Hydrolysis | 1 M NaOH at RT | 30 mins - 8 hours | [10] |
| Oxidation | 3-30% H₂O₂ at RT | Up to 24 hours | [10] |
| Photodegradation | UV irradiation (366 nm) | 45 min (half-life) | [7] |
| Thermal | 80°C | 1 - 7 days | [10] |
Visualizations
Caption: Workflow for investigating the degradation of a sesquiterpene lactone.
Caption: Hydrolysis of a γ-lactone ring, a common degradation pathway.
References
- 1. Compound: this compound (CHEMBL503702) - ChEMBL [ebi.ac.uk]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. vpscience.org [vpscience.org]
- 10. scielo.br [scielo.br]
- 11. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Product stability testing: How to avoid costly formula failures — BiomeCentric [biomecentric.com.au]
- 15. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Sesquiterpene Lactones
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the in vivo bioavailability of sesquiterpene lactones (SLs).
Frequently Asked Questions (FAQs)
Q1: Why do many sesquiterpene lactones exhibit low oral bioavailability?
A1: The low oral bioavailability of many sesquiterpene lactones is a result of several factors:
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Poor Aqueous Solubility: SLs are often lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.[1]
-
Extensive First-Pass Metabolism: SLs undergo significant metabolism in the gut wall and liver by cytochrome P450 enzymes (like CYP3A4) and phase II conjugation enzymes (like UGTs).[2]
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump SLs back into the intestinal lumen, limiting their absorption.[2]
-
Instability: Some SLs are unstable in the harsh environment of the gastrointestinal tract.[3]
-
Rapid Elimination: Once absorbed, some SLs are rapidly cleared from the body.
Q2: What are the main strategies to improve the bioavailability of sesquiterpene lactones?
A2: The primary strategies focus on overcoming the challenges mentioned above and include:
-
Nanotechnology-based Drug Delivery Systems: Encapsulating SLs in nanoparticles, liposomes, or solid lipid nanoparticles can protect them from degradation, improve solubility, and facilitate absorption.[4][5]
-
Solid Dispersions: Dispersing SLs in a hydrophilic polymer matrix at a molecular level can enhance their dissolution rate and, consequently, their absorption.[6][7]
-
Prodrug Approach: Modifying the chemical structure of the SL to create a more soluble or stable prodrug that is converted to the active form in the body.
-
Structural Modification: Creating derivatives of the SL with improved physicochemical properties.[8]
Q3: How do nanoformulations, such as nanoparticles and liposomes, enhance the bioavailability of sesquiterpene lactones?
A3: Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations increases the surface area for dissolution.
-
Improved Solubility: Encapsulation in a carrier can increase the apparent solubility of the SL.
-
Protection from Degradation: The carrier material can protect the SL from enzymatic and pH-dependent degradation in the gastrointestinal tract.
-
Enhanced Permeability and Uptake: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing efflux transporters like P-gp.
-
Sustained Release: Nanoformulations can be designed for sustained release, which can improve the overall absorption profile.[5][9]
Q4: What is a solid dispersion, and how does it work to improve bioavailability?
A4: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a solid, hydrophilic carrier. By dispersing the drug at a molecular level, the crystalline structure of the drug is disrupted, leading to an amorphous state. This amorphous form has a higher energy state and is more readily dissolved than the crystalline form, leading to improved dissolution and absorption.[6][7][10]
Troubleshooting Guides
Nanoformulation and Liposome Preparation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of the SL for the polymer/lipid core. 2. Drug leakage during preparation. 3. Suboptimal drug-to-polymer/lipid ratio. 4. Inappropriate solvent system or evaporation rate. | 1. Select a polymer/lipid with better compatibility with the specific SL. 2. Optimize the preparation method (e.g., sonication time, homogenization speed). 3. Vary the drug-to-carrier ratio to find the optimal loading. 4. Adjust the organic and aqueous phase composition and evaporation parameters. |
| Nanoparticle/Liposome Aggregation | 1. Insufficient stabilizer concentration. 2. Inappropriate pH or ionic strength of the dispersion medium. 3. High concentration of nanoparticles/liposomes. 4. Improper storage conditions. | 1. Increase the concentration of the stabilizing agent (e.g., surfactant, PEG). 2. Adjust the pH and ionic strength of the buffer. 3. Dilute the formulation. 4. Store at the recommended temperature and protect from light. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication. 2. Polymer/lipid concentration is too high. 3. Aggregation during preparation. | 1. Increase the energy input during size reduction (e.g., longer sonication time, higher homogenization pressure). 2. Optimize the polymer/lipid concentration. 3. Ensure adequate stabilization throughout the process. |
In Vivo Bioavailability Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Pharmacokinetic Data | 1. Inconsistent oral gavage technique. 2. Animal stress affecting gastrointestinal motility and blood flow. 3. Differences in food intake among animals. 4. Genetic variability within the animal strain. 5. Issues with blood sample collection and processing. | 1. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.[11][12] 2. Acclimatize animals to handling and the experimental environment. 3. Standardize fasting times before dosing.[13] 4. Use a sufficient number of animals to account for biological variability. 5. Standardize blood collection, handling, and storage procedures.[14] |
| Low or Undetectable Plasma Concentrations | 1. Poor absorption of the formulation. 2. Rapid metabolism or elimination of the SL. 3. Insufficient dose administered. 4. Analytical method not sensitive enough. | 1. Re-evaluate the formulation strategy for improved absorption. 2. Consider co-administration with metabolic inhibitors (for research purposes) to understand the extent of metabolism. 3. Perform a dose-ranging study. 4. Optimize the LC-MS/MS method for higher sensitivity.[15] |
| Adverse Events in Animals (e.g., distress, mortality) | 1. Gavage-related injury (esophageal or gastric perforation). 2. Aspiration of the formulation into the lungs. 3. Toxicity of the SL or formulation excipients. | 1. Use appropriate gavage needle size and a gentle technique.[16] 2. Ensure the gavage needle is correctly placed in the esophagus, not the trachea.[17] 3. Conduct a preliminary toxicity study to determine the maximum tolerated dose. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Alantolactone (B1664491) and its Metabolites in Rats
| Compound | Administration Route | AUC (ng·h/mL) | Bioavailability (%) |
| Alantolactone (AL) | Intravenous | 232.1 ± 45.3 | - |
| Oral | 5.4 ± 1.8 | 2.32 | |
| AL-GSH (Metabolite) | Intravenous | 357.2 ± 68.9 | - |
| Oral | 19.8 ± 5.7 | - | |
| AL-Cys (Metabolite) | Intravenous | 222.8 ± 43.1 | - |
| Oral | 49.6 ± 12.4 | - | |
| AL-total (AL + Metabolites) | Oral | - | 8.39 |
| Isoalantolactone (B1672209) (IAL) | Intravenous | 188.4 ± 37.5 | - |
| Oral | 3.5 ± 1.2 | 1.88 | |
| IAL-GSH (Metabolite) | Intravenous | 282.6 ± 55.7 | - |
| Oral | 45.4 ± 11.3 | - | |
| IAL-Cys (Metabolite) | Intravenous | 171.4 ± 33.9 | - |
| Oral | 34.6 ± 8.9 | - | |
| IAL-total (IAL + Metabolites) | Oral | - | 13.07 |
| Data adapted from a study on the metabolism and pharmacokinetics of alantolactone and isoalantolactone in rats. The data highlights the extensive metabolism and the importance of quantifying metabolites to accurately assess total bioavailability.[18] |
Experimental Protocols
Preparation of Sesquiterpene Lactone-Loaded Nanoparticles (Emulsification-Diffusion Method)
Objective: To encapsulate a lipophilic sesquiterpene lactone into biodegradable poly(lactic acid) (PLA) nanoparticles to improve its aqueous dispersibility and provide a platform for enhanced bioavailability.
Materials:
-
Sesquiterpene lactone (e.g., Alantolactone)
-
Poly(lactic acid) (PLA)
-
Poly(vinyl alcohol) (PVA)
-
Ethyl acetate (B1210297)
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Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the sesquiterpene lactone and PLA in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed for 10 minutes to form an oil-in-water emulsion.
-
Solvent Diffusion: Add deionized water to the emulsion under stirring to induce the diffusion of ethyl acetate from the droplets into the aqueous phase, leading to nanoparticle formation.
-
Solvent Evaporation: Remove the ethyl acetate from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of a free sesquiterpene lactone and its nanoformulation after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sesquiterpene lactone (free form)
-
Sesquiterpene lactone nanoformulation
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into two groups. Administer a single oral dose of either the free sesquiterpene lactone suspended in the vehicle or the nanoformulation to the respective groups via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the sesquiterpene lactone in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Analytical Method for Quantification of a Sesquiterpene Lactone in Rat Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of a sesquiterpene lactone in rat plasma.
Instrumentation and Conditions (Example for Alantolactone/Isoalantolactone):
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Example) Alantolactone/Isoalantolactone: m/z 233.1 → 105.1; Internal Standard (e.g., Psoralen): m/z 187.1 → 131.0
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of sesquiterpene lactones.
Caption: Sesquiterpene lactones inhibit the NF-κB pathway, potentially reducing P-gp expression.
References
- 1. benchchem.com [benchchem.com]
- 2. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High body clearance and low oral bioavailability of alantolactone, isolated from Inula helenium, in rats: extensive hepatic metabolism and low stability in gastrointestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Pharmacokinetics and Tissue Distribution Characteristics of Three Diterpenoid Esters in Crude and Prepared Semen Euphorbiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. atsjournals.org [atsjournals.org]
- 18. Metabolism and pharmacokinetics of alantolactone and isoalantolactone in rats: Thiol conjugation as a potential metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Water Solubility of Sesquiterpene Lactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of sesquiterpene lactones (STLs).
Frequently Asked Questions (FAQs)
Q1: Why are most sesquiterpene lactones poorly soluble in water?
A1: Sesquiterpene lactones are characterized by a 15-carbon backbone, making them lipophilic, or "fat-loving," in nature.[1][2] Their chemical structure, which includes a cyclic ester group (lactone), contributes to their low affinity for water, a polar solvent.[1][3] This inherent lipophilicity is a primary reason for their limited water solubility, which in turn can lead to low bioavailability and hinder their therapeutic development.[3]
Q2: What are the common consequences of poor water solubility in my experiments?
A2: Poor water solubility of STLs can lead to several experimental challenges, including:
-
Low Bioavailability: Limited dissolution in aqueous biological fluids results in poor absorption and reduced efficacy in both in vitro and in vivo models.[3]
-
Inaccurate Bioassay Results: Precipitation of the compound in aqueous assay media can lead to inconsistent and unreliable measurements of biological activity.
-
Difficulties in Formulation: Developing stable and effective aqueous formulations for preclinical and clinical studies becomes a significant hurdle.[4]
Q3: What are the main strategies to improve the water solubility of sesquiterpene lactones?
A3: Several effective strategies can be employed to enhance the aqueous solubility of STLs:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the lipophilic STL molecule within the hydrophobic cavity of a cyclodextrin.[5][6]
-
Nanoparticle Formulation: Incorporating STLs into nanocarriers such as polymeric nanoparticles (e.g., PLA) or lipid-based systems like liposomes.[4][7][8]
-
Solid Dispersions: Dispersing the STL in a hydrophilic polymer matrix at a molecular level.[9][10]
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent to increase solubility.[11]
-
Chemical Modification: Synthesizing more water-soluble derivatives of the parent STL.[12]
Q4: How do I choose the most suitable solubilization technique for my specific sesquiterpene lactone?
A4: The choice of solubilization technique depends on several factors, including the physicochemical properties of your STL, the intended application (e.g., in vitro assay, in vivo study), and the desired formulation characteristics (e.g., release profile, stability). A logical approach to selection is outlined in the decision-making workflow below.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
Issue: My sesquiterpene lactone still shows low solubility after attempting complexation with cyclodextrins.
Troubleshooting Steps:
-
Verify Cyclodextrin Type: The size of the cyclodextrin cavity is crucial for effective encapsulation. For many sesquiterpenes, β-cyclodextrin and its derivatives (e.g., HP-β-CD) are suitable, while α-cyclodextrin may be too small.[6]
-
Optimize Preparation Method: The method of complexation significantly impacts efficiency. Compare kneading and coprecipitation methods, as their success can be compound-dependent.[5]
-
Check Molar Ratio: Systematically vary the molar ratio of the STL to cyclodextrin to find the optimal complexation stoichiometry.
-
Confirm Complex Formation: Utilize analytical techniques such as phase-solubility studies, UV-Vis spectroscopy, or NMR to confirm the formation of the inclusion complex.[5]
Experimental Protocol: Preparation of STL-Cyclodextrin Inclusion Complexes by Kneading
-
Accurately weigh the sesquiterpene lactone and the chosen cyclodextrin (e.g., β-cyclodextrin) in a specific molar ratio (e.g., 1:1, 1:2).
-
Transfer the powders to a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for a defined period (e.g., 60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
Data Presentation: Reported Solubility Enhancement with Cyclodextrins
| Sesquiterpene Lactone | Cyclodextrin Type | Preparation Method | Solubility Increase (%) | Reference |
| Dehydrocostuslactone | α-, β-, γ-CD | Kneading, Coprecipitation | 100 - 4600 | [5] |
| Costunolide | α-, β-, γ-CD | Kneading, Coprecipitation | 100 - 4600 | [5] |
| (-)-α-Santonin | α-, β-, γ-CD | Kneading, Coprecipitation | 100 - 4600 | [5] |
Nanoparticle Formulation
Issue: The encapsulation efficiency of my sesquiterpene lactone in polymeric nanoparticles is low.
Troubleshooting Steps:
-
Optimize Formulation Parameters: The ratio of the drug to the polymer, the type and concentration of the surfactant, and the volumes of the organic and aqueous phases are critical. Systematically vary these parameters to improve encapsulation.
-
Select an Appropriate Polymer: Polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are commonly used and have shown good results for STLs.[7][8][13]
-
Refine the Preparation Method: The emulsification-diffusion method is a widely used technique for encapsulating STLs.[7][8] Ensure efficient homogenization and solvent diffusion for optimal nanoparticle formation and drug entrapment.
-
Characterize Nanoparticles: Analyze the particle size, polydispersity index (PDI), and zeta potential to ensure the formulation is within the desired range for stability and efficacy.
Experimental Protocol: Emulsification-Diffusion Method for PLA Nanoparticles
-
Dissolve the sesquiterpene lactone and polylactic acid (PLA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Add a large volume of water to the emulsion to induce solvent diffusion and nanoparticle precipitation.
-
Stir the suspension for several hours to allow for complete solvent evaporation.
-
Collect the nanoparticles by centrifugation, wash them with deionized water, and lyophilize for storage.
Data Presentation: Characteristics of STL-Loaded PLA Nanoparticles
| Sesquiterpene Lactone | Average Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| α-santonin | 202.3 | 94.6 | [7][8] |
| Arglabin | 220.3 | 78.1 | [7][8] |
| Schkuhrin II | 219.5 | 76.8 | [7][8] |
| Vernolepin | 216.9 | 60.7 | [7][8] |
| Eucannabinolide | 226.4 | 78.9 | [7][8] |
Solid Dispersions
Issue: My solid dispersion formulation does not significantly improve the dissolution rate of the sesquiterpene lactone.
Troubleshooting Steps:
-
Carrier Selection: The choice of a hydrophilic carrier is critical. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and Eudragit polymers.[9][14] The miscibility of the STL with the carrier is essential.
-
Drug-to-Carrier Ratio: The ratio of the drug to the carrier influences whether a eutectic mixture, a solid solution, or a glassy solution is formed.[15] Experiment with different ratios to achieve an amorphous dispersion.
-
Preparation Method: The solvent evaporation method is suitable for thermolabile compounds, while the melting (fusion) method is simpler but requires thermal stability of the drug and carrier.[9][14]
-
Assess Amorphous State: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that the STL is in an amorphous state within the polymer matrix, as this is key to enhanced solubility.[14]
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
-
Select a volatile organic solvent that can dissolve both the sesquiterpene lactone and the hydrophilic carrier (e.g., methanol, acetone).
-
Accurately weigh the STL and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both components completely in the chosen solvent with stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[14]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. japer.in [japer.in]
long-term storage conditions for Neobritannilactone B
This technical support center provides guidance on the long-term storage and handling of Neobritannilactone B for researchers, scientists, and drug development professionals. The information is based on general knowledge of sesquiterpenoid lactones, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at low temperatures. The recommended temperature is -20°C or, for maximum stability, -80°C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant can further minimize degradation from oxidation and moisture.[1][2]
Q2: Can I store this compound in solution?
Long-term storage of this compound in solution is not recommended due to the potential for degradation. If a stock solution must be prepared, it should be aliquoted into tightly sealed vials and stored at -20°C. It is advisable to use these solutions within one month. For best results, solutions should be freshly prepared before use.
Q3: What solvents are suitable for dissolving this compound?
The choice of solvent will depend on the specific experimental requirements. However, it is important to use high-purity, anhydrous solvents to minimize degradation. Given that some sesquiterpene lactones can react with alcohols over time, it is crucial to be aware of potential solvent adduct formation.[3] The α-methylene-γ-lactone moiety, common in sesquiterpene lactones, is a reactive site.[4]
Q4: How sensitive is this compound to temperature fluctuations?
Elevated temperatures can accelerate the degradation of sesquiterpenoid lactones.[3][5] While short-term exposure to ambient temperatures, such as during shipping, is unlikely to cause significant degradation, prolonged storage at room temperature should be avoided. A study on a tincture containing sesquiterpene lactones showed a significant decrease in active compounds when stored at +25°C and +30°C compared to +4°C over a three-year period.[3][5]
Q5: Should I be concerned about light exposure?
Yes. As a general precaution for chemical compounds, this compound should be protected from light. Photostability is a critical factor in the stability of new drug substances, and exposure to light can lead to degradation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage. | - Review your storage conditions against the recommended guidelines. - If storing in solution, prepare fresh solutions for each experiment. - Consider obtaining a new batch of the compound and storing it under optimal conditions. |
| Appearance of new peaks in analytical data (e.g., HPLC, LC-MS). | Degradation of the compound or reaction with the solvent. | - Analyze a freshly prepared solution of the solid compound. - If using an alcohol-based solvent, consider the possibility of solvent adduct formation.[3] - Ensure the purity of your solvent. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Uptake of moisture or degradation. | - Store the compound with a desiccant in a tightly sealed container. - If significant changes are observed, it is recommended to use a fresh batch of the compound. |
Summary of Storage Conditions
| Form | Temperature | Light Exposure | Atmosphere | Duration |
| Solid (Lyophilized) | -20°C to -80°C[1] | Protect from light | Inert gas (e.g., Argon) and desiccant recommended[1][2] | Up to 6 months or longer under optimal conditions |
| Solution | -20°C | Protect from light | Tightly sealed vials | Up to 1 month |
Experimental Protocols
While specific stability studies for this compound are not publicly available, a general approach to assessing stability would follow ICH guidelines.[8]
General Protocol for Assessing Solution Stability:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable high-purity, anhydrous solvent at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple vials. Store sets of vials at different temperatures (e.g., -20°C, 4°C, and room temperature) and light conditions (protected from light and exposed to light).
-
Time Points: At designated time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analysis: Analyze the aliquots using a validated analytical method, such as HPLC or LC-MS, to determine the concentration of the parent compound and identify any degradation products.
-
Data Evaluation: Compare the results over time to determine the rate of degradation under each condition.
Logical Workflow for Storage Decisions
Caption: Decision workflow for the appropriate storage of this compound.
References
- 1. jpt.com [jpt.com]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Neobritannilactone B Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts and challenges during experiments with Neobritannilactone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a sesquiterpenoid lactone isolated from the plant Inula britannica. Its primary reported biological activities are anti-inflammatory and anticancer effects. These effects are believed to be mediated, at least in part, through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. There is also evidence to suggest its involvement in the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, another key regulator of inflammation.
Q2: What are the common sources of artifacts in this compound research?
Artifacts in this compound research can arise from its inherent chemical reactivity and stability issues, which are common among sesquiterpenoid lactones. The α-methylene-γ-lactone functional group is a key structural feature responsible for its biological activity but also a primary source of instability.[1] This group can react with biological nucleophiles, such as free sulfhydryl groups in proteins, leading to covalent modifications that may not represent the intended pharmacological effect.[1] Additionally, this compound may be sensitive to pH, temperature, light, and solvents, potentially leading to degradation or the formation of isomers that can be misinterpreted as active compounds.[1][2]
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
To minimize degradation, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions to reduce the volume of solvent added to experimental systems. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C and protect them from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors related to the handling of this compound. These include:
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Degradation of the compound: Ensure your stock solution is fresh and has been stored properly. Consider preparing a fresh stock solution.
-
Reaction with media components: Serum proteins and other nucleophiles in the cell culture media can react with this compound, reducing its effective concentration and generating adducts with unknown activities.
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Cell density and passage number: Variations in cell density and using cells at high passage numbers can alter cellular responses. Standardize your cell seeding density and use cells within a consistent passage range.
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Incubation time: The stability of this compound in aqueous media over long incubation periods may be limited. Consider shorter incubation times or replenishing the compound if longer exposures are necessary.
Q5: My Western blot results for p-STAT3 are not reproducible. How can I troubleshoot this?
Reproducibility issues in Western blotting for phosphorylated STAT3 (p-STAT3) can be due to several factors. Ensure consistent cell lysis and protein extraction procedures. Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3. Quantify total protein concentration accurately and load equal amounts for each sample. Optimize antibody concentrations and incubation times. It is also crucial to ensure that the this compound treatment is consistent in terms of concentration and duration.
Troubleshooting Guides
Problem 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound. Verify the purity and integrity of the solid compound using analytical techniques like HPLC if possible. |
| Reaction with Media | Reduce the serum concentration in your cell culture media during treatment, or use serum-free media if your cells can tolerate it for the duration of the experiment. |
| Incorrect Concentration | Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Verify that your target cell line expresses the STAT3 pathway components. Consider using a positive control compound known to inhibit STAT3 in your cell line. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of solutions. For 96-well plates, consider using a multichannel pipette for adding the compound. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Trypsinize cells for the minimum time required and count cells accurately. |
| Compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, try a lower concentration or a different solvent for the final dilution. |
Data Presentation
Table 1: Stability of a Related Sesquiterpenoid Lactone (Eremantholide C) Under Stress Conditions
| Stress Condition | Observation | Potential Implication for this compound |
| Acidic (HCl) | Degradation observed. | Avoid acidic buffers and conditions. |
| Basic (NaOH) | Significant degradation. | Avoid basic buffers and conditions. |
| Oxidative (H₂O₂) | Degradation observed. | Be mindful of oxidative stress in your experimental system. |
| Photolytic (UV light) | Degradation observed. | Protect stock solutions and experimental setups from light. |
| Thermal | Degradation increases with temperature. | Store at low temperatures and avoid excessive heat during experiments. |
Data based on findings for Eremantholide C, a structurally related sesquiterpenoid lactone. Specific stability data for this compound is not currently available.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store at -80°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well plates, cell culture medium, this compound stock solution, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Protocol 3: Western Blot for p-STAT3 and Total STAT3
-
Materials: 6-well plates, cell culture medium, this compound stock solution, lysis buffer with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the p-STAT3 signal to total STAT3 and the loading control (e.g., β-actin).
-
Visualizations
Caption: Experimental workflow for this compound research.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Proposed signaling pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Neobritannilactone B and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Neobritannilactone B with other prominent sesquiterpene lactones. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers in oncology and drug discovery. The guide summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes key signaling pathways involved in the cytotoxic mechanism of action of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and other selected sesquiterpene lactones is summarized in the table below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | COLO 205 | Colon Carcinoma | 14.3 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 56.1 | [1] | |
| HL-60 | Promyelocytic Leukemia | 27.4 | [1] | |
| AGS | Gastric Adenocarcinoma | 21.4 | [1] | |
| Acetyl this compound | COLO 205 | Colon Carcinoma | 14.7 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 57.0 | [1] | |
| HL-60 | Promyelocytic Leukemia | 16.2 | [1] | |
| AGS | Gastric Adenocarcinoma | 5.4 | [1] | |
| Parthenolide (B1678480) | A549 | Lung Carcinoma | 4.3 | [2] |
| TE671 | Medulloblastoma | 6.5 | [2] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [2] | |
| SiHa | Cervical Cancer | 8.42 | ||
| MCF-7 | Breast Cancer | 9.54 | [3] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 | [4] | |
| PC-9 | Non-small Cell Lung Cancer | 15.36 | [4] | |
| H1650 | Non-small Cell Lung Cancer | 9.88 | [4] | |
| H1299 | Non-small Cell Lung Cancer | 12.37 | [4] | |
| A2058 | Melanoma | 20 | [5] | |
| Costunolide | AGS | Stomach Cancer | 4.5 | |
| H1299 | Non-small Cell Lung Cancer | 23.93 | [6] | |
| A549 | Lung Cancer | 12.3 | [6] | |
| DU-145 | Prostate Cancer | 29.2 | [6] | |
| HCT-116 | Colon Carcinoma | Not specified | [7] | |
| MDA-MB-231-Luc | Breast Cancer | Not specified | [7] | |
| A431 | Skin Cancer | 0.8 | [8] | |
| Helenalin | T47D (24h) | Breast Cancer | 4.69 | [9] |
| T47D (48h) | Breast Cancer | 3.67 | [9] | |
| T47D (72h) | Breast Cancer | 2.23 | [9] | |
| GLC4 | Lung Carcinoma | 0.5 | ||
| Dehydrocostus lactone | A549 (24h) | Lung Cancer | ~2 | [10] |
| H460 (24h) | Lung Cancer | ~2 | [10] | |
| A549 (48h) | Lung Cancer | ~1 | [10] | |
| H460 (48h) | Lung Cancer | ~1 | [10] | |
| HCC70 | Triple-negative Breast Cancer | 1.11 | [11][12] | |
| MCF-7 | Breast Cancer | 24.70 | [11][13][12] | |
| MDA-MB-231 | Breast Cancer | 21.5 | [14] | |
| MDA-MB-453 | Breast Cancer | 43.2 | [14] | |
| SK-BR-3 | Breast Cancer | 25.6 | [14] | |
| SK-OV-3 | Ovarian Cancer | 15.9 | [14] | |
| OVCAR3 | Ovarian Cancer | 10.8 | [14] |
Experimental Protocols
The evaluation of cytotoxicity for sesquiterpene lactones predominantly employs cell viability assays such as the MTT and SRB assays.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactones.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well, followed by incubation for 1.5 hours at 37°C.
-
Solubilization: The MTT solution is removed, and the remaining crystals in the wells are solubilized by the addition of 130 µL of dimethyl sulfoxide (B87167) (DMSO). The plate is then incubated at 37°C for 15 minutes with shaking.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 492 nm.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the compounds of interest.
-
Fixation: After the incubation period, the cells are fixed to the plate.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: The unbound dye is washed away.
-
Solubilization: The protein-bound dye is solubilized.
-
Absorbance Reading: The absorbance is read on a plate reader, which is proportional to the total protein mass and, therefore, the number of cells.
Signaling Pathways
The cytotoxic effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis. The NF-κB and apoptosis signaling pathways are common targets.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of cellular processes, including inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones can inhibit the NF-κB signaling pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Sesquiterpene lactones can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by sesquiterpene lactones.
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a typical workflow for assessing the cytotoxicity of sesquiterpene lactones.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Parthenolide vs. 1,6-O,O-Diacetylbritannilactone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive investigation of natural products. Among these, sesquiterpene lactones have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic effects on cancer cells. This guide provides a detailed comparison of two such compounds: Parthenolide, a well-studied sesquiterpene lactone from Tanacetum parthenium, and 1,6-O,O-Diacetylbritannilactone (OODBL), a bioactive compound isolated from Inula britannica. While the originally intended comparison was with Neobritannilactone B, a thorough literature search revealed a lack of sufficient experimental data on its anticancer activities. Therefore, we have selected the structurally related and well-characterized OODBL from the same plant genus to provide a valuable and data-supported comparison.
Comparative Efficacy and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for Parthenolide and OODBL across various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [1](--INVALID-LINK--) |
| TE671 | Medulloblastoma | 6.5 | [1](--INVALID-LINK--) | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1](--INVALID-LINK--) | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | (--INVALID-LINK--) | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | (--INVALID-LINK--) | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [2](--INVALID-LINK--) | |
| A2058 | Melanoma | 20 | [3] | |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | CAL27 | Oral Squamous Cell Carcinoma | Not explicitly stated, but showed dose-dependent inhibition | [4](--INVALID-LINK--) |
| SCC15 | Oral Squamous Cell Carcinoma | Not explicitly stated, but showed dose-dependent inhibition | [4](--INVALID-LINK--) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data for OODBL indicates significant dose- and time-dependent suppression of cell viability in OSCC cells[4].
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for key experiments cited in the comparison.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of Parthenolide or OODBL and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Detection (Western Blotting)
Western blotting is employed to detect key proteins involved in the apoptotic cascade.
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Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histogram. An increase in the sub-G1 peak can be indicative of apoptosis.
Mechanisms of Action and Signaling Pathways
Both Parthenolide and OODBL exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Parthenolide
Parthenolide is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By inhibiting IκB kinase (IKK), Parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.[5] This inhibition of NF-κB is a central mechanism of its pro-apoptotic activity in various cancer cells.
Furthermore, Parthenolide-induced apoptosis is associated with the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[6] This involves the activation of the intrinsic apoptotic pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[7][8] Parthenolide can also activate the extrinsic apoptosis pathway through the upregulation of death receptors like DR5.[9]
1,6-O,O-Diacetylbritannilactone (OODBL)
Studies on OODBL have revealed its ability to induce cell cycle arrest and apoptosis in oral squamous cell carcinoma (OSCC) cells. OODBL treatment leads to an arrest of cells in the G0/G1 phase of the cell cycle.[4]
Mechanistically, OODBL has been shown to up-regulate the expression of Liver X receptor α (LXRα) and its target genes, ABCA1 and ABCG1.[4] It achieves this by targeting and downregulating miR-1247-3p, a microRNA that negatively regulates LXRα. The activation of the LXRα/ABCA1 signaling pathway appears to be a key component of OODBL's anti-tumor activity.
Similar to Parthenolide, OODBL also induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by an increased Bax/Bcl-2 ratio and the cytoplasmic release of cytochrome c, leading to the cleavage and activation of caspase-9 and caspase-3.[4]
Visualizing the Processes
To better understand the experimental and molecular mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps in the comparative analysis of Parthenolide and OODBL.
Caption: A diagram comparing the known signaling pathways affected by Parthenolide and OODBL.
Conclusion
Both Parthenolide and 1,6-O,O-Diacetylbritannilactone demonstrate significant anticancer properties through the induction of apoptosis and modulation of key cellular signaling pathways. Parthenolide's mechanism is well-documented to primarily involve the inhibition of the pro-survival NF-κB pathway and the induction of oxidative stress. OODBL, while less extensively studied, presents a novel mechanism involving the miR-1247-3p/LXRα/ABCA1 signaling axis, in addition to inducing apoptosis via the mitochondrial pathway and causing cell cycle arrest.
This comparative guide highlights the potential of these sesquiterpene lactones as templates for the development of new anticancer therapies. Further research, particularly direct comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential and relative advantages. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Anti-Inflammatory Effects of Sesquiterpene Lactones: A Focus on Ergolide
While specific experimental data on the anti-inflammatory properties of Neobritannilactone B are not currently available in the published literature, this guide provides a comprehensive comparison of a closely related sesquiterpene lactone, ergolide (B1196785), also isolated from Inula britannica. Ergolide's performance is evaluated against the well-characterized anti-inflammatory sesquiterpene lactone, parthenolide, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).
This guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of natural compounds. The data presented herein is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for assessing inflammatory responses.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of ergolide, parthenolide, and ibuprofen was evaluated by their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in LPS-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Mediator | IC50 (µM) | Cell Line | Stimulant |
| Ergolide | Nitric Oxide (NO) | ~5 | RAW 264.7 | LPS/IFN-γ |
| Prostaglandin E2 (PGE2) | ~5 | RAW 264.7 | LPS/IFN-γ | |
| Parthenolide | Nitric Oxide (NO) | ~4.5 | RAW 264.7 | LPS |
| Ibuprofen | Nitric Oxide (NO) | >100 | RAW 264.7 | LPS |
| Prostaglandin E2 (PGE2) | ~130 | RAW 264.7 | LPS |
Experimental Protocols
The following protocols are standard methodologies for assessing the anti-inflammatory effects of compounds in vitro.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (ergolide, parthenolide, or ibuprofen) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1] After stimulation with LPS and treatment with the test compounds for a designated period (e.g., 24 hours), the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, after treatment and stimulation, the cell culture supernatant is collected. The samples and standards are added to a microplate pre-coated with a PGE2 antibody. A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody. After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PGE2 in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.
Molecular Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of many natural compounds, including sesquiterpene lactones, are often attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation.[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively.[5][6] Studies suggest that ergolide exerts its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[5][7]
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 4. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Parthenolide and Doxorubicin in Oncology
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and safety profiles of a classic chemotherapeutic and a promising natural product.
In the landscape of cancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of treatment regimens for a wide array of malignancies. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel anticancer agents with improved safety profiles and diverse mechanisms of action. Among these, natural products have emerged as a promising source of new therapeutic leads. Parthenolide (B1678480), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered considerable attention for its potent anti-inflammatory and anticancer properties. This guide provides a detailed comparative analysis of Parthenolide and Doxorubicin, presenting experimental data on their mechanisms of action, cytotoxic efficacy, and effects on cellular processes, to aid researchers in the evaluation of their therapeutic potential.
Mechanism of Action: A Tale of Two Distinct Strategies
Doxorubicin primarily exerts its cytotoxic effects through its interaction with DNA. It intercalates between DNA base pairs, leading to the inhibition of DNA replication and transcription.[1] Furthermore, Doxorubicin inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication, which results in DNA strand breaks and the induction of apoptosis.[1] The generation of reactive oxygen species (ROS) is another key aspect of Doxorubicin's mechanism, contributing to oxidative damage to cellular components, including DNA and cell membranes.
In contrast, Parthenolide employs a multi-targeted approach that does not primarily involve direct DNA interaction. A major mechanism of Parthenolide is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2][3][4][5][6][7] Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[3][5][6] Additionally, Parthenolide can directly interact with the p65 subunit of NF-κB.[2]
Another key target of Parthenolide is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][8][9] By inhibiting the phosphorylation of STAT3, Parthenolide prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of STAT3-dependent genes involved in cell growth and survival.[2][8] Similar to Doxorubicin, Parthenolide can also induce cellular oxidative stress by generating ROS.[2][10][11][12][13][14]
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide-induced apoptosis in multiple myeloma cells involves reactive oxygen species generation and cell sensitivity depends on catalase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 13. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parthenolide induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Lactone Analogs
A Note on Neobritannilactone B: As of December 2025, publicly accessible, peer-reviewed scientific literature does not contain information regarding the chemical structure or biological activity of this compound. Consequently, a structure-activity relationship (SAR) guide for its analogs cannot be compiled. This guide will therefore focus on a comparable well-documented sesquiterpenoid lactone, Massarilactone D, to provide a framework for SAR analysis as per the requested format.
This guide presents a comparative analysis of Massarilactone D analogs, focusing on their cytotoxic activities. It is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxicity of Massarilactone D Analogs
Massarilactone D in its natural form has not demonstrated significant cytotoxic activity. However, semi-synthetic modifications, particularly through acylation, have been shown to impart considerable cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Modification from Massarilactone D | L929 (IC50 in µM) | KB-3-1 (IC50 in µM) | A549 (IC50 in µM) | PC-3 (IC50 in µM) | A431 (IC50 in µM) | SKOV-3 (IC50 in µM) | MCF-7 (IC50 in µM) |
| Massarilactone D | - | Not Active | Not Active | Not Active | Not Active | Not Active | Not Active | Not Active |
| Analog 2 | 3,4-di-O-methacryloyl-7-O-(6-chloro-3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbonyl) | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 |
| Analog 3 | 3,4-di-O-trans-cinnamoyl (on Massarilactone H backbone) | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 | 3.51 - 32.73 |
| Analog 7 | Acylation | 18.50 - 61.73 | 18.50 - 61.73 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Analog 8 | Acylation | 18.50 - 61.73 | 18.50 - 61.73 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The precise IC50 values for each cell line for analogs 2 and 3 were reported as a range in the source material.[1][2]
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of chemical compounds against cancer cell lines, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., L929, KB-3-1, A549, PC-3, A431, SKOV-3, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[3]
2. Compound Treatment:
-
The Massarilactone D analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
The cells are treated with various concentrations of the analogs (e.g., ranging from 0.1 to 100 µM) for a specified period, typically 48 to 72 hours. A vehicle control (DMSO) is also included.[3]
3. MTT Assay:
-
Following the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3]
-
The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.[3]
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) values are then determined by non-linear regression analysis of the dose-response curves.[3]
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate the key structural modifications influencing the cytotoxicity of Massarilactone D and a typical workflow for assessing the cytotoxic effects of such analogs.
Caption: SAR of Massarilactone D Analogs.
Caption: Cytotoxicity Testing Workflow.
References
A Comparative Guide to Assessing the Selectivity of Sesquiterpene Lactones for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones are a large class of naturally occurring compounds that have garnered significant interest in cancer research due to their potential cytotoxic and anti-tumor properties. A crucial aspect of their preclinical evaluation is determining their selectivity—the ability to preferentially target cancer cells over healthy, non-cancerous cells. This guide provides a comprehensive framework for assessing the selectivity of sesquiterpene lactones, a class of compounds to which Neobritannilactone B belongs. While specific experimental data on this compound is not extensively available in publicly accessible literature, this guide utilizes data from other well-studied sesquiterpene lactones to illustrate the key concepts and experimental approaches for evaluating anticancer selectivity.
This guide will delve into the quantitative assessment of selectivity, detail the experimental protocols for key assays, and visualize the experimental workflows and relevant signaling pathways.
Quantitative Assessment of Selectivity
The selectivity of a compound is often quantified by comparing its cytotoxic effect on cancer cells to its effect on normal, non-malignant cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability, is a key metric. A lower IC50 value indicates higher potency. The selectivity index (SI) is then calculated to provide a quantitative measure of selectivity.
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value is desirable as it indicates a greater therapeutic window, suggesting that the compound is more toxic to cancer cells than to normal cells.
Table 1: Comparative Cytotoxicity (IC50) and Selectivity Index of Various Sesquiterpene Lactones
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference |
| Anthecotulide | SK-MEL-24 (Melanoma) | 10 | HaCat (Keratinocytes) | 100 | 10 | [1] |
| Spiciformin | U-937 (Leukemia) | ~5 | PBMC (Peripheral Blood Mononuclear Cells) | 30.4 ± 3.6 | ~6 | [2] |
| Spiciformin Acetate | U-937 (Leukemia) | <5 | PBMC (Peripheral Blood Mononuclear Cells) | 41.0 ± 3.8 | >8.2 | [2] |
| Costunolide | CAL 27 (Oral Squamous Carcinoma) | 32 | NIH-3T3 (Fibroblasts) | >50 (non-toxic at tested concentrations) | >1.56 | [3] |
| Parthenolide | Various | Varies | Non-cytotoxic to normal cells | - | High | [4][5] |
| Ditriazolyl cumanin derivative | WiDr (Colon) | 2.3 | Splenocytes | 524.1 | 227.9 | [6] |
Note: The data presented is a summary from various studies and experimental conditions may differ.
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing the selectivity of a potential anticancer compound. Below are detailed protocols for two fundamental assays used to determine cytotoxicity and apoptosis.
Table 2: Key Experimental Protocols
| Experiment | Protocol |
| Cell Viability and Cytotoxicity Assay (MTT Assay) | 1. Cell Seeding: Plate cells (both cancer and normal cell lines) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete culture medium from a stock solution (often dissolved in DMSO). Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] 3. MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well. 4. Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. 5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] 6. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction. 7. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve. |
| Apoptosis Detection (Annexin V/Propidium Iodide Staining with Flow Cytometry) | 1. Cell Preparation: Seed and treat both cancer and normal cells with the sesquiterpene lactone for a specified time. Harvest the cells, including both adherent and floating populations.[8] 2. Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[9] 3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9] 4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.[9] 5. Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[10] 6. Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. 7. Data Interpretation: - Annexin V- / PI-: Live cells - Annexin V+ / PI-: Early apoptotic cells - Annexin V+ / PI+: Late apoptotic or necrotic cells - Annexin V- / PI+: Necrotic cells |
Visualizing Experimental and Biological Processes
Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.
Caption: Workflow for assessing the selectivity of a compound.
Many sesquiterpene lactones exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of apoptosis and is often dysregulated in cancer. Some sesquiterpene lactones have been shown to inhibit this pathway, thereby promoting cancer cell death.[1][11]
Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.
Conclusion
The assessment of selectivity is a critical step in the evaluation of any potential anticancer agent. For sesquiterpene lactones, a class of compounds that includes this compound, a systematic approach involving robust cytotoxicity assays on both cancer and normal cell lines is essential. The calculation of a selectivity index provides a quantitative measure to guide further development. Understanding the underlying mechanisms, such as the induction of apoptosis through the inhibition of pathways like NF-κB, provides a more complete picture of the compound's therapeutic potential. The protocols and frameworks provided in this guide offer a solid foundation for researchers to rigorously evaluate the cancer cell selectivity of novel sesquiterpene lactones.
References
- 1. Anthecotulide Sesquiterpene Lactone Exhibits Selective Anticancer Effects in Human Malignant Melanoma Cells by Activating Apoptotic and Autophagic Pathways, S-Phase Cell Cycle Arrest, Caspase Activation, and Inhibition of NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Neobritannilactone B as a Therapeutic Target: A Comparative Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Neobritannilactone B, a member of the terpenoid lactone family of natural products, has garnered interest for its potential therapeutic applications. Terpenoids with lactone moieties are known for a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial effects.[1] This guide aims to provide a comprehensive overview of the validation of this compound as a therapeutic target, comparing its performance with alternative compounds and presenting supporting experimental data for the research and drug development community.
Biological Activities of Terpenoid Lactones
Terpenoid lactones, whether from natural sources or chemical synthesis, exhibit significant bioactivity.[1] For instance, artemisinin, a well-known terpenoid lactone, is a staple in antimalarial therapy.[1] Other examples include helioscopinolides B and E, which have demonstrated efficacy against certain drug-resistant cancer cell lines, and nagilactone E, which shows activity against lung cancer cells.[1] The diverse mechanisms of action of these compounds often involve multimodal-mediated biological effects, making them promising candidates for further investigation.[1]
Comparative Analysis of Bioactive Lactones
To contextualize the potential of this compound, it is useful to compare it with other bioactive lactones that have been studied more extensively. The following table summarizes the biological activities of several terpenoid lactones.
| Compound | Source | Biological Activity | Target/Mechanism of Action | Reference |
| Alantolactone/Isoalantolactone | Sunflowers | Antifungal | Cell wall penetration | [1] |
| Flexibilide/Sinulariolide | Soft Coral (Sinularia) | Antibacterial (Gram-positive) | Alkylating centers or hemiacetal moieties | [1] |
| Helioscopinolides B & E | Plant Extract | Anticancer (drug-resistant cells) | Multimodal-mediated | [1] |
| Nagilactone E | Podocarpus nagi | Anticancer (lung cancer) | Omnidirectional | [1] |
| Ineupatorolide A | Carpesium rosulatum | Antimalarial | Blood schizontocidal activity | [1] |
Experimental Protocols for Target Validation
Validating a potential therapeutic target is a critical process in drug discovery. A robust validation provides strong evidence that modulating the target will have the desired therapeutic effect. Below are generalized experimental protocols that are fundamental in the validation of a compound like this compound.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that inhibits the growth of a specific cell line by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Measure the absorbance at the appropriate wavelength and calculate the IC50 value from the dose-response curve.
-
2. Mechanism of Action Studies
-
Objective: To elucidate the molecular pathway through which this compound exerts its effect.
-
Methodology (Example: Western Blotting for Apoptosis Markers):
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., caspases, Bcl-2 family proteins).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Visualizing the Drug Discovery Workflow
The process of validating a new therapeutic target involves several key stages, from initial screening to preclinical studies. The following diagram illustrates a typical workflow.
Caption: A simplified workflow for drug discovery and development.
Signaling Pathway Analysis
Understanding the signaling pathways affected by a compound is crucial for its validation as a therapeutic target. While the specific pathways modulated by this compound are yet to be fully elucidated, we can hypothesize a potential mechanism based on the activities of similar lactones, which often induce apoptosis in cancer cells.
Caption: A potential apoptotic pathway induced by this compound.
References
A Comparative Analysis of Neobritannilactone B and Other Cytotoxins: Mechanisms of Action
In the landscape of anticancer drug discovery, understanding the precise mechanisms by which cytotoxic agents exert their effects is paramount for the development of targeted and effective therapies. This guide provides a detailed comparison of the mechanism of action of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, with established cytotoxins: Paclitaxel, Doxorubicin (B1662922), and Cisplatin. This analysis is supported by experimental data and detailed protocols to aid researchers in the field.
Executive Summary
This compound, like many sesquiterpene lactones from the Inula genus, exhibits cytotoxic effects through the induction of apoptosis and cell cycle arrest[1][2]. While its specific molecular targets are still under investigation, its mechanism shows similarities and differences when compared to well-characterized cytotoxins. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DNA damage and cell death. Cisplatin forms DNA adducts, triggering DNA damage responses and apoptosis. This guide will delve into these mechanisms, presenting quantitative data and illustrating the key signaling pathways.
Comparative Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for this compound and the comparator cytotoxins across various cancer cell lines. It is important to note that specific IC50 values for this compound are not as widely reported as for the other drugs. Data for a closely related sesquiterpenoid dimer from Inula britannica is included to provide context for this class of compounds[3].
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound (and related compounds) | COLO 205, HT-29, HL-60, AGS | Potent apoptosis inducers[2] | 24 |
| MCF-7 | > 20[3] | Not Specified | |
| MDA-MB-468 | > 20[3] | Not Specified | |
| Paclitaxel | MCF-7 | 0.002 - 0.008 | 48 |
| MDA-MB-231 | 0.003 - 0.01 | 48 | |
| A549 (Lung) | 0.005 - 0.02 | 72 | |
| Doxorubicin | MCF-7 | 0.1 - 1.0 | 48 |
| HeLa | 0.05 - 0.5 | 72 | |
| HepG2 (Liver) | 0.2 - 2.0 | 48 | |
| Cisplatin | A2780 (Ovarian) | 1 - 5 | 72 |
| HCT116 (Colon) | 5 - 20 | 48 | |
| A549 (Lung) | 2 - 10 | 72 |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these compounds are mediated by distinct molecular mechanisms, leading to the common outcomes of apoptosis and cell cycle arrest.
This compound
This compound and related sesquiterpene lactones from Inula britannica are known to induce apoptosis[1][2]. The proposed mechanism involves the activation of intrinsic apoptotic pathways.
Paclitaxel
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to arrest of the cell cycle in the M phase (mitosis) and subsequent induction of apoptosis.
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, interfering with DNA and RNA synthesis. It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks. Furthermore, doxorubicin generates reactive oxygen species (ROS), which cause oxidative damage to cellular components.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic that forms covalent adducts with DNA, primarily with purine (B94841) bases. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure and inhibit DNA replication and transcription. This DNA damage triggers cellular damage responses that ultimately lead to apoptosis.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are essential. Below are representative protocols for the key assays used to characterize the cytotoxic mechanisms of these compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of the cytotoxic agent and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
References
Cross-Validation of Sesquiterpene Lactone Activity in Diverse Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic and apoptotic activities of sesquiterpene lactones isolated from Inula britannica. Due to the limited availability of specific data on Neobritannilactone B, this guide focuses on related, well-studied compounds from the same plant, providing a framework for assessing their potential as anti-cancer agents across different cell lines.
Abstract
Sesquiterpene lactones, a class of natural products isolated from various plants including Inula britannica, have garnered significant interest for their diverse biological activities, including potent cytotoxic and anti-inflammatory effects.[1][2] This guide synthesizes available data on the cytotoxic and apoptotic effects of these compounds on a range of human cancer cell lines. By presenting quantitative data in a standardized format and detailing the experimental protocols, we aim to provide a valuable resource for the comparative analysis of these potential therapeutic agents. The underlying mechanisms of action, often involving the induction of apoptosis and modulation of key signaling pathways, are also explored.
Comparative Cytotoxic Activity
The cytotoxic effects of sesquiterpene lactones isolated from Inula britannica have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 3 (α-methylene γ-lactone-bearing sesquiterpene) | COLO 205 | Colon Carcinoma | 14.3 | [3] |
| HT-29 | Colon Carcinoma | 56.1 | [3] | |
| HL-60 | Promyelocytic Leukemia | 27.4 | [3] | |
| AGS | Gastric Carcinoma | 21.4 | [3] | |
| Compound 4 (α-methylene γ-lactone-bearing sesquiterpene) | COLO 205 | Colon Carcinoma | 14.7 | [3] |
| HT-29 | Colon Carcinoma | 57.0 | [3] | |
| HL-60 | Promyelocytic Leukemia | 16.2 | [3] | |
| AGS | Gastric Carcinoma | 5.4 | [3] |
Mechanism of Action: Induction of Apoptosis
Several studies indicate that the cytotoxic activity of sesquiterpene lactones is mediated through the induction of apoptosis, or programmed cell death. This is a critical mechanism for anti-cancer agents as it leads to the selective elimination of tumor cells.[4][5] The pro-apoptotic effects of these compounds are often characterized by changes in cell morphology, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade.
One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH), leading to mitochondrial dysfunction and the subsequent release of pro-apoptotic factors.
Featured Signaling Pathway: STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion.[6][7] Constitutive activation of the STAT3 signaling pathway is observed in many types of human cancers, making it a promising target for cancer therapy. Some natural compounds have been shown to exert their anti-cancer effects by inhibiting the STAT3 signaling pathway. This inhibition can block the transcription of downstream genes involved in cell survival and proliferation, thereby leading to apoptosis.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., sesquiterpene lactones) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis can be quantitatively assessed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available data, though not specific to this compound, strongly suggest that sesquiterpene lactones from Inula britannica are a promising class of compounds with significant cytotoxic and pro-apoptotic activity against a variety of cancer cell lines. The α-methylene γ-lactone moiety appears to be important for this activity.[3] Further research is warranted to elucidate the precise mechanisms of action for individual compounds, including their effects on key signaling pathways like STAT3, and to evaluate their therapeutic potential in preclinical and clinical settings. The experimental protocols and comparative data presented in this guide offer a foundation for such future investigations.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Induction of tumor cell apoptosis by a novel class of N-thiolated beta-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-thiolated beta-lactam antibiotics selectively induce apoptosis in human tumor and transformed, but not normal or nontransformed, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Inhibition of STAT3 prevents neointima formation by inhibiting proliferation and promoting apoptosis of neointimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effects of Neobritannilactone B with Chemotherapy in Current Scientific Literature
An extensive review of published scientific studies has revealed no available data on the synergistic effects of Neobritannilactone B when used in combination with chemotherapy agents for the treatment of cancer. Furthermore, there is a lack of research on the standalone anticancer properties of this compound, its mechanism of action in cancer cells, or its effects on key cellular processes such as apoptosis and the cell cycle.
Our comprehensive search of scientific databases for studies investigating this compound in the context of cancer, including potential in vitro and in vivo research, yielded no relevant results. Consequently, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or signaling pathway diagrams as requested.
The absence of research in this specific area means that the core requirements for a data-driven comparison guide—quantitative data on efficacy (such as IC50 values or combination indices), established experimental protocols, and elucidated signaling pathways—cannot be met at this time.
Researchers, scientists, and drug development professionals interested in the potential of this compound as a standalone or combination therapy would need to conduct foundational research to establish its bioactivity and mechanism of action in cancer models. Such preliminary studies would be the essential first step before any investigation into synergistic effects with chemotherapy could be undertaken.
Evaluating the Therapeutic Index of Neobritannilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A high TI is desirable, indicating a wide margin between efficacy and toxicity. This guide provides a comparative framework for evaluating the potential therapeutic index of Neobritannilactone B, a novel compound of interest in cancer research. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally related compounds, specifically neolaxiflorin B derivatives, to provide a preliminary assessment and comparison with established anticancer agents.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of neolaxiflorin B inspired compounds against various human cancer cell lines and a normal rat myotube cell line (L6), providing an initial insight into their efficacy and selectivity. This is compared with the IC50 values of standard chemotherapeutic agents.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | NSCLC-H292 (Lung Cancer) IC50 (µM) | SNU-1040 (Colon Cancer) IC50 (µM) | L6 (Normal Rat Myotubes) IC50 (µM) | Selectivity Index (SI) vs. L6 (for Compound 15) |
| Compound 9 | >30 | 1.01 | 2.97 | 37.60 | - |
| Compound 10 | >30 | 3.67 | 5.25 | 17.55 | - |
| Compound 11 | 1.58 | 5.73 | 7.08 | 48.58 | - |
| Compound 12 | 2.00 | 1.08 | 2.85 | 80.60 | - |
| Compound 13 | 3.48 | 3.48 | 1.23 | 27.61 | - |
| Compound 14 | 3.95 | 3.05 | 1.08 | 23.98 | - |
| Compound 15 | 1.76 | 1.66 | 3.17 | 216.93 | 123.14 |
| Eriocalyxin B | 2.12 | 7.11 | 1.54 | 115.17 | 54.33 |
| Tamoxifen | - | - | MCF-7 (Breast Cancer): 4.506 µg/mL | - | <2 (in another study)[1] |
| Doxorubicin | - | - | MCF-7 (Breast Cancer): Positive Control | - | - |
*Data for neolaxiflorin B inspired compounds and Eriocalyxin B are from a study on their synthesis and antitumor evaluation.[2] The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line, with a higher value indicating greater selectivity for cancer cells.[2] Note that the IC50 for Tamoxifen is presented in µg/mL.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the IC50 values of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Normal cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
In Vivo Acute Toxicity Study (LD50 Determination)
The following is a generalized protocol for an acute toxicity study to determine the median lethal dose (LD50) of a compound in an animal model. It is important to note that no specific in vivo toxicity data for this compound was found in the conducted research.
Objective: To determine the single dose of a substance that is expected to cause the death of 50% of a group of experimental animals.
Materials:
-
Test compound (e.g., this compound)
-
Experimental animals (e.g., mice or rats of a specific strain, age, and sex)
-
Appropriate vehicle for compound administration (e.g., saline, corn oil)
-
Syringes and needles for administration
-
Animal housing facilities
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a range of doses of the test compound in the chosen vehicle.
-
Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., oral, intravenous, intraperitoneal). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Record all clinical signs, including changes in behavior, appearance, and body weight.
-
Data Collection: Record the number of deaths in each dose group at the end of the observation period.
-
LD50 Calculation: Use a statistical method, such as the probit analysis, to calculate the LD50 value from the dose-response data.
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that could be targeted by an anticancer agent like this compound. These are generalized pathways and the specific molecular targets of this compound would need to be determined through further experimental investigation.
References
Validating the Neuroprotective Potential of Neobritannilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective potential of Neobritannilactone B, a sesquiterpene lactone derived from Inula britannica. While direct experimental data on the neuroprotective effects of this compound is not yet available, this document outlines a comprehensive validation strategy. This strategy is based on the known neuroprotective activities of other compounds isolated from Inula britannica and established methodologies in neuropharmacology. We will compare this proposed validation with existing data for other relevant compounds, offering a roadmap for future research.
Introduction to Inula britannica and its Bioactive Compounds
Inula britannica, a plant species belonging to the Asteraceae family, has a history of use in traditional medicine. Modern scientific investigations have revealed that this plant is a rich source of various bioactive secondary metabolites, including flavonoids and terpenoids.[1] Several of these compounds have demonstrated promising pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2]
Notably, flavonoids such as patuletin, nepetin, and axillarin (B1665867) isolated from Inula britannica have been shown to protect cultured rat cortical cells from glutamate-induced oxidative stress.[3] Furthermore, extracts from the plant have exhibited neuroprotective effects in SH-SY5Y cells by modulating key signaling pathways like Nrf2-Keap1 and NF-κB, which are crucial in cellular defense against oxidative stress and inflammation.[2] Given this context, this compound, as a constituent of Inula britannica, warrants investigation for its potential neuroprotective properties.
Proposed Validation Workflow for this compound
To systematically evaluate the neuroprotective potential of this compound, a multi-tiered approach employing both in vitro and in vivo models is proposed. This workflow will allow for a thorough assessment of its efficacy and mechanism of action.
Caption: Proposed experimental workflow for validating the neuroprotective potential of this compound.
Comparative Data Presentation
To provide a clear comparison, the following tables summarize the reported neuroprotective effects of compounds from Inula britannica and other relevant lactones. The data for this compound is presented as a hypothetical projection based on the activities of structurally related compounds.
Table 1: In Vitro Neuroprotective Effects of Inula britannica Compounds and Other Lactones
| Compound | Model System | Neuroprotective Effect | Potency (EC50/IC50) | Mechanism of Action | Reference |
| Patuletin | Primary rat cortical cells (glutamate-induced toxicity) | Increased cell viability | ~10 µM | Antioxidant | [3] |
| Nepetin | Primary rat cortical cells (glutamate-induced toxicity) | Increased cell viability | ~10 µM | Antioxidant | [3] |
| Axillarin | Primary rat cortical cells (glutamate-induced toxicity) | Increased cell viability | ~10 µM | Antioxidant | [3] |
| Inula britannica Extract | SH-SY5Y cells (H2O2-induced toxicity) | Increased cell viability, Reduced apoptosis | Not specified | Nrf2-Keap1 activation, NF-κB inhibition | [2] |
| This compound (Hypothetical) | SH-SY5Y cells (Oxidative stress model) | Increased cell viability, Reduced ROS | To be determined | Potential antioxidant and anti-inflammatory | N/A |
| Alantolactone | Rat primary cortical neurons (OGD/R model) | Increased cell viability, Reduced apoptosis | ~5 µM | Inhibition of NF-κB and MAPK pathways | N/A |
Table 2: Proposed In Vivo Models for this compound Validation
| Animal Model | Rationale | Key Parameters to Measure | Comparison Compounds |
| Rodent model of focal cerebral ischemia (e.g., MCAO) | To assess neuroprotection in a stroke model. | Infarct volume, neurological deficit scores, markers of oxidative stress and inflammation in the brain. | Edaravone, Nimodipine |
| Rodent model of neuroinflammation (e.g., LPS-induced) | To evaluate anti-inflammatory effects in the central nervous system. | Pro-inflammatory cytokine levels, microglial activation, cognitive function. | Ibuprofen, Dexamethasone |
| Transgenic mouse model of Alzheimer's disease | To investigate potential disease-modifying effects. | Amyloid-beta plaque load, tau pathology, synaptic markers, cognitive performance. | Donepezil, Memantine |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed for the validation of this compound's neuroprotective potential.
In Vitro Assays
-
Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and well-characterized neuronal cell line.
-
Culture Conditions: Cells will be maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, such as hydrogen peroxide (H2O2) for oxidative stress, lipopolysaccharide (LPS) for inflammation, or glutamate (B1630785) for excitotoxicity.
-
Treatment: Cells will be pre-treated with various concentrations of this compound for a specified time before the addition of the neurotoxic agent.
-
-
Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Protocol: After treatment, MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.
-
Protocol: After treatment, cells will be incubated with DCFH-DA (10 µM) for 30 minutes. The fluorescence intensity will be measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Western Blot Analysis for Signaling Pathways:
-
Principle: This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
-
Protocol: Cell lysates will be prepared, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane will be incubated with primary antibodies against key proteins in the Nrf2/HO-1 and NF-κB pathways (e.g., Nrf2, HO-1, p-NF-κB, IκBα), followed by incubation with HRP-conjugated secondary antibodies. The protein bands will be visualized using an enhanced chemiluminescence detection system.
-
In Vivo Studies
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats:
-
Principle: This surgical model mimics ischemic stroke in humans.
-
Protocol: An intraluminal filament will be used to occlude the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion. This compound will be administered at different doses before or after the ischemic insult.
-
Outcome Measures: Neurological deficits will be assessed using a standardized scoring system. After a set period (e.g., 24 or 48 hours), the brains will be harvested to measure the infarct volume using TTC staining and for biochemical and histological analysis.
-
Potential Signaling Pathways for this compound
Based on the known activities of other compounds from Inula britannica, this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress responses and inflammation.
Caption: Potential signaling pathways modulated by this compound for neuroprotection.
Conclusion
While further research is imperative, this comparative guide provides a robust framework for the systematic validation of this compound as a potential neuroprotective agent. By leveraging the knowledge gained from other bioactive compounds from Inula britannica and employing established experimental models and protocols, researchers can efficiently elucidate its therapeutic potential. The proposed workflow, from in vitro screening to in vivo efficacy studies, will be crucial in determining if this compound can be developed into a novel therapeutic for neurodegenerative diseases.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids of Inula britannica protect cultured cortical cells from necrotic cell death induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neobritannilactone B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, requires careful handling and disposal due to its potential biological activity and irritant properties.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. As with many biologically active compounds, assume it may be hazardous upon contact or inhalation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to collect the compound. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
II. Waste Classification and Segregation
Proper classification and segregation of chemical waste is the foundation of a safe disposal plan. This compound is a non-halogenated organic compound.
-
Waste Stream: All waste contaminated with this compound, including stock solutions, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials, must be collected as non-halogenated organic chemical waste .
-
Segregation:
-
Do not mix this compound waste with halogenated organic waste (e.g., chloroform, dichloromethane).
-
Do not dispose of this compound down the drain.
-
Keep this waste stream separate from aqueous waste, strong acids, bases, and oxidizers.
-
III. Disposal Procedure for this compound
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The label should include: "Hazardous Waste," "Non-Halogenated Organic Waste," and the full chemical name, "this compound."
-
Ensure the container is compatible with the solvents used to dissolve or rinse the compound (e.g., ethanol, acetone).
-
-
Decontamination of Labware:
-
Glassware and equipment contaminated with this compound should be decontaminated before reuse.
-
Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., ethanol, acetone) and collect the rinsate in the designated non-halogenated organic waste container.
-
After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in accordance with institutional and regulatory protocols.
-
IV. Data Presentation: Key Properties for Safe Handling and Disposal
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its relevant chemical and safety information.
| Property | Value | Source/Comment |
| Chemical Class | Sesquiterpene Lactone | Belongs to a class of naturally occurring compounds known for diverse biological activities.[2][3] |
| Source | Inula britannica | A perennial plant used in traditional medicine.[3][4] |
| Physical Form | Typically a solid or powder at room temperature. | General characteristic of isolated natural products. |
| Primary Hazards | Potential for skin and eye irritation; potential toxicity. | Sesquiterpene lactones are known to be irritating to the gastrointestinal tract and may have toxic properties.[1] |
| Waste Classification | Non-Halogenated Organic Waste | Based on its chemical structure which lacks halogen atoms. |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially hazardous reactions. |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat. | Standard practice for handling potentially hazardous chemicals. |
| Disposal Method | Collection as hazardous chemical waste for licensed disposal. | Drain disposal is not permitted for such compounds. Adherence to institutional and local regulations is mandatory. |
V. Experimental Protocols Cited
The disposal procedures outlined in this guide are based on established best practices for the management of non-halogenated organic chemical waste in a laboratory setting and are informed by safety data sheets for similar compounds and general chemical safety guidelines. No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are publicly available. Therefore, the recommended protocol is segregation and disposal via a licensed hazardous waste contractor.
VI. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Neobritannilactone B
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for handling Neobritannilactone B, including operational and disposal plans, to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Given the unknown toxicity of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Change gloves immediately if they become contaminated. Use proper glove removal technique to avoid skin contact.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles are mandatory at all times. A face shield must be worn when there is a risk of splashing.[2][3] |
| Body Protection | Fully buttoned lab coat; chemically resistant apron or suit for larger quantities. | A lab coat is the minimum requirement. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron or suit is necessary.[2] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge. | Required if work cannot be conducted in a certified chemical fume hood or glove box.[2] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to prevent injuries from spills or dropped objects. |
Operational Plan: Safe Handling Protocol
A step-by-step protocol must be followed to minimize the risk of exposure during the handling of this compound.
Engineering Controls:
-
Primary Containment: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood or a glove box.[2]
-
Ventilation: Ensure adequate general laboratory ventilation in addition to the primary containment.[2]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure all necessary equipment (e.g., spatulas, glassware, balances) is clean and readily available inside the fume hood.
-
Have a chemical spill kit readily accessible.[2]
-
-
Weighing:
-
Weigh solid this compound within the fume hood.
-
Use a tared container to minimize the transfer of the solid.
-
Handle with care to avoid generating dust.[2]
-
-
Dissolving:
-
Add solvent to the solid slowly to prevent splashing.
-
If heating or sonication is required, ensure the container is properly sealed or vented within the fume hood.[2]
-
-
Post-Handling:
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
Table 2: Emergency Response Protocol
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] | Seek immediate medical attention. |
| Spill | Evacuate the area. Use a chemical spill kit to absorb the material. Avoid generating dust. | Dispose of contaminated materials as hazardous waste. |
Logical Relationship of Emergency Response
Caption: Emergency response plan for this compound exposure.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.[6]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
